LY-311727
Descripción
Propiedades
IUPAC Name |
3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWQYOUZRHDKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167706 | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164083-84-5 | |
| Record name | LY311727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of LY-311727: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-311727 is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the downstream consequences of sPLA2-IIA inhibition, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism: Inhibition of sPLA2-IIA
This compound acts as a competitive, reversible inhibitor of sPLA2-IIA. It is an indole-based compound designed to mimic the transition state of the phospholipid substrate, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents the hydrolysis of phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine, at the sn-2 position, thereby blocking the release of arachidonic acid and lysophospholipids.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Enzyme Target | Inhibitory Concentration (IC50) | Assay Conditions | Reference |
| Human non-pancreatic sPLA2 (sPLA2-IIA) | 23 nM | Isolated enzyme assay | [1] |
| Human non-pancreatic sPLA2 (sPLA2-IIA) | <1 µM | Functional assay (inhibition of contractile responses) | [2] |
| Porcine pancreatic sPLA2 (sPLA2-IB) | >1500-fold higher than for sPLA2-IIA | Comparative functional assay | [2] |
| Human Group V sPLA2 | 36 nM | Isolated enzyme assay | |
| Human Group X sPLA2 | Modestly lower affinity than for sPLA2-IIA | Inhibition binding studies |
Table 1: In vitro inhibitory activity of this compound against various sPLA2 isoforms.
| Cell-Based Assay | Effective Concentration (IC50 / ED50) | Endpoint Measured | Reference |
| Guinea pig bronchoalveolar lavage (BAL) cells | IC50 = 1.8 µM | Inhibition of rh-sPLA2-induced thromboxane A2 release | [1] |
| In vivo guinea pig model | ED50 = 50 mg/kg (i.v.) | Inhibition of rh-sPLA2-induced thromboxane A2 release from BAL cells | [1] |
Table 2: Cell-based and in vivo functional activity of this compound.
Signaling Pathways Modulated by this compound
The primary mechanism of this compound is the blockade of the sPLA2-IIA-mediated production of inflammatory lipid mediators. However, sPLA2-IIA can also exert non-catalytic effects through binding to cell surface receptors, a pathway that is also indirectly affected by this compound's presence.
Catalytic Pathway Inhibition
By inhibiting the enzymatic activity of sPLA2-IIA, this compound prevents the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Non-Catalytic Pathway
sPLA2-IIA can also function as a ligand, binding to integrins such as αvβ3 and α4β1 on the cell surface. This interaction can trigger intracellular signaling cascades, leading to cell proliferation and inflammation, independent of its enzymatic activity. While this compound directly targets the catalytic site, its presence may sterically hinder the interaction of sPLA2-IIA with integrins, although this is not its primary mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
sPLA2-IIA Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of sPLA2-IIA by detecting the product of phospholipid hydrolysis.
Materials:
-
Recombinant human sPLA2-IIA
-
Diheptanoyl thio-phosphatidylcholine (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in Tris-HCl buffer to achieve a range of concentrations.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (buffer with DMSO) and a no-enzyme control.
-
Add 20 µL of recombinant human sPLA2-IIA solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the substrate solution by mixing diheptanoyl thio-phosphatidylcholine and DTNB in Tris-HCl buffer.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 414 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Arachidonic Acid Release Assay (Radiometric)
This assay quantifies the release of arachidonic acid from cultured cells following stimulation with an inflammatory agent and treatment with this compound.
Materials:
-
Cell line expressing sPLA2-IIA (e.g., A549 cells)
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Inflammatory stimulus (e.g., IL-1β or TNF-α)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating with [³H]-Arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with the inflammatory agent (e.g., IL-1β at 10 ng/mL) for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Add a portion of the supernatant and the cell lysate to separate scintillation vials containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Calculate the percentage of arachidonic acid release as (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) x 100.
-
Determine the inhibitory effect of this compound on arachidonic acid release.
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol measures the amount of PGE2, a downstream product of arachidonic acid metabolism, in cell culture supernatants.
Materials:
-
Cell culture supernatant from the arachidonic acid release assay (or a similar experiment)
-
Commercially available PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Briefly, add standards and cell culture supernatant samples to the wells of the antibody-coated microplate.
-
Add the PGE2-peroxidase conjugate and incubate. During this time, endogenous PGE2 in the sample competes with the conjugate for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add the substrate solution, which will react with the bound peroxidase to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Assess the dose-dependent inhibition of PGE2 production by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the screening and characterization of sPLA2-IIA inhibitors like this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of sPLA2-IIA. Its primary mechanism of action involves the competitive inhibition of the enzyme's catalytic activity, leading to a reduction in the production of arachidonic acid and downstream pro-inflammatory eicosanoids. This in-depth technical guide provides the foundational knowledge and experimental methodologies necessary for researchers and drug development professionals to further investigate sPLA2-IIA inhibitors and their therapeutic potential.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory Secreted Phospholipase A2 Type IIA (sPLA-IIA) Induces Integrin Activation through Direct Binding to a Newly Identified Binding Site (Site 2) in Integrins αvβ3, α4β1, and α5β1 - PMC [pmc.ncbi.nlm.nih.gov]
LY-311727: A Technical Guide to a Potent sPLA2 Group IIA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted phospholipase A2 Group IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. LY-311727 is a potent and selective inhibitor of sPLA2-IIA that has been instrumental in the preclinical investigation of the roles of this enzyme in pathophysiology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and its application in preclinical research. While this compound itself has not been the subject of extensive clinical trials, its development paved the way for next-generation inhibitors that have been evaluated in humans. This document serves as a comprehensive resource for researchers utilizing this compound as a tool to probe the function of sPLA2-IIA.
Introduction to sPLA2 Group IIA and Inflammation
Secreted phospholipase A2 Group IIA is a 14 kDa, calcium-dependent enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] Of particular importance is the release of arachidonic acid, which is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively.[2][3] These lipid mediators are potent drivers of inflammation, contributing to pain, edema, and cellular infiltration.[2] Beyond its enzymatic role, sPLA2-IIA can also exert pro-inflammatory effects through non-enzymatic mechanisms, including binding to the M-type receptor and integrins, which can trigger intracellular signaling cascades.[4][5] Elevated levels of sPLA2-IIA have been associated with a range of inflammatory conditions, including sepsis, rheumatoid arthritis, and cardiovascular disease.[6][7]
This compound: A Selective sPLA2-IIA Inhibitor
This compound is an indole derivative that acts as a potent and selective inhibitor of sPLA2-IIA.[8] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid |
| CAS Number | 164083-84-5 |
| Molecular Formula | C22H27N2O5P |
| Molecular Weight | 430.43 g/mol |
Mechanism of Action
This compound is a transition-state analog inhibitor that binds to the active site of sPLA2-IIA, preventing the hydrolysis of its phospholipid substrate.[4] This blockade of enzymatic activity is the primary mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the release of arachidonic acid, this compound effectively suppresses the production of downstream pro-inflammatory mediators.
Quantitative Data
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of sPLA2-IIA from various species. The half-maximal inhibitory concentration (IC50) values are summarized below. It is worth noting that while highly selective for sPLA2-IIA over pancreatic sPLA2 (sPLA2-IB), this compound also exhibits inhibitory activity against sPLA2 Group V.[8][9]
| Target Enzyme | IC50 | Reference |
| Human non-pancreatic sPLA2 (Group IIA) | <1 µM | [8] |
| Human sPLA2 (Group IIA) | 23 nM | [10] |
| Human sPLA2 (Group IIA) | ~36 nM | [9] |
| Human sPLA2 (Group V) | ~36 nM | [9] |
| Porcine pancreatic sPLA2 (Group IB) | >1,500-fold selectivity vs. Group IIA | [8] |
In Vivo Preclinical Data
| Animal Model | Dosing | Effect | Reference |
| Transgenic Mice (expressing human sPLA2) | 3-30 mg/kg, i.v. | Dose-dependent suppression of circulating sPLA2 activity | [8] |
| Guinea Pig | 50 mg/kg, i.v. (ED50) | Inhibition of recombinant human sPLA2-induced thromboxane A2 release from bronchoalveolar lavage cells | [10] |
Experimental Protocols
sPLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and general biochemical procedures.
Materials:
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
sPLA2 enzyme (e.g., recombinant human sPLA2-IIA)
-
This compound
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a dilution series of this compound in sPLA2 Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 10 µL of sPLA2 enzyme solution to each well and incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Immediately add 10 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 414 nm. The color development is proportional to sPLA2 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Thromboxane Release Assay from Guinea Pig Bronchoalveolar Lavage (BAL) Cells
This ex vivo protocol is based on the methodology described by Fleisch et al. (1996).[10]
Materials:
-
Guinea pig
-
Saline solution
-
Recombinant human sPLA2-IIA (rh-sPLA2)
-
This compound
-
Thromboxane B2 (TXB2) ELISA kit
-
Centrifuge
Procedure:
-
Administer this compound intravenously to a guinea pig at the desired dose.
-
After a specified time (e.g., 5 minutes), anesthetize the animal and perform bronchoalveolar lavage with saline to collect BAL cells.
-
Centrifuge the BAL fluid to pellet the cells and resuspend them in a suitable buffer.
-
Challenge the cells with rh-sPLA2 to induce thromboxane release.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Centrifuge to pellet the cells and collect the supernatant.
-
Measure the concentration of TXB2 (the stable metabolite of thromboxane A2) in the supernatant using an ELISA kit.
-
Compare the TXB2 release in cells from this compound-treated animals to that from vehicle-treated animals to determine the in vivo inhibitory effect.
Signaling Pathways Involving sPLA2-IIA
sPLA2-IIA contributes to inflammatory signaling through both enzymatic and non-enzymatic pathways.
Clinical Perspective and Future Directions
Despite the potent preclinical activity of this compound and other sPLA2-IIA inhibitors, the translation to clinical success has been challenging. A subsequent, more extensively studied sPLA2 inhibitor, Varespladib (LY315920), underwent several clinical trials for indications such as acute coronary syndrome and sepsis.[8][11] However, these trials were halted due to a lack of efficacy.[8] The reasons for this disconnect between preclinical promise and clinical failure are likely multifactorial and may include the complex and redundant nature of inflammatory pathways in human disease, as well as potential off-target effects.
More recently, there has been renewed interest in sPLA2 inhibitors, such as Varespladib, for the treatment of snakebite envenoming, as sPLA2 is a major toxic component of many snake venoms.[11][12]
Conclusion
This compound remains a valuable research tool for elucidating the role of sPLA2-IIA in health and disease. Its high potency and selectivity have allowed for precise pharmacological interrogation of this important inflammatory enzyme in a multitude of preclinical models. While its own path to the clinic did not materialize, the knowledge gained from the study of this compound has been invaluable in the broader effort to develop novel anti-inflammatory therapies and has paved the way for the investigation of next-generation sPLA2 inhibitors in different therapeutic contexts. This guide provides a comprehensive technical overview to support the continued use of this compound in advancing our understanding of the complex role of sPLA2-IIA in biology.
References
- 1. A phospholipase A2 kinetic and binding assay using phospholipid-coated hydrophobic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varespladib - Wikipedia [en.wikipedia.org]
- 9. Stimulation of release of prostaglandins and thromboxanes from isolated guinea pig lung cells by bradykinin, f-Met-Leu-Phe, phorbol myristate, ionophore A23187, and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. mdpi.com [mdpi.com]
- 12. gh.bmj.com [gh.bmj.com]
Unveiling the Molecular Architecture and Pharmacological Profile of LY-311727: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-311727 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme implicated in various inflammatory pathways. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological activity. We will delve into the experimental data supporting its mechanism of action and provide insights into the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers actively engaged in the fields of inflammation, signal transduction, and drug discovery.
Chemical Identity and Physicochemical Properties
This compound, also known by its chemical name [3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid, is a synthetic compound with a molecular formula of C22H27N2O5P and a molecular weight of 430.43 g/mol .[1][2] Its unique structure, featuring an indole core, is central to its inhibitory activity against sPLA2.
| Property | Value | Reference |
| IUPAC Name | [3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid | |
| Alternate Names | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | [1] |
| CAS Number | 164083-84-5 | [1] |
| Molecular Formula | C22H27N2O5P | [1][2] |
| Molecular Weight | 430.43 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 1eq. NaOH |
Synthesis and Structural Elucidation
The synthesis of this compound has been documented, with a practical route based on the Nenitzescu indole synthesis.[3][4] This multi-step process allows for the construction of the core indole scaffold and subsequent functionalization to yield the final active compound. The structural integrity of the synthesized molecule is typically confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Mechanism of Action and Pharmacological Activity
This compound is a selective inhibitor of secreted phospholipase A2 (sPLA2), with potent activity against group IIA and group V isoforms. sPLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes.
Inhibitory Potency:
| Enzyme Isoform | IC50 Value |
| Group IIA sPLA2 | <1 µM |
| Group V sPLA2 | <50 µM |
Data sourced from R&D Systems product information.
By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Modulation of Signaling Pathways
The primary signaling pathway modulated by this compound is the arachidonic acid cascade. By preventing the initial release of arachidonic acid from membrane phospholipids, this compound curtails the entire downstream inflammatory signaling cascade.
Caption: Inhibition of the sPLA2-mediated release of arachidonic acid by this compound.
Experimental Protocols
sPLA2 Inhibition Assay (General Protocol)
A typical in vitro assay to determine the inhibitory potency of this compound against sPLA2 involves the following steps:
-
Substrate Preparation: A fluorescently labeled phospholipid substrate is prepared in a suitable buffer.
-
Enzyme and Inhibitor Incubation: Recombinant human sPLA2 is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the phospholipid substrate.
-
Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by sPLA2, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro sPLA2 inhibition assay.
Conclusion
This compound is a well-characterized and potent inhibitor of sPLA2, offering a valuable tool for investigating the role of this enzyme in inflammatory processes. Its defined chemical structure, established synthetic route, and clear mechanism of action make it a cornerstone compound for researchers in both academic and industrial settings. Further exploration of its therapeutic potential in various inflammatory and disease models is warranted.
References
The Discovery and Development of LY-311727: A Technical Guide for Researchers
Introduction
LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in a variety of inflammatory diseases through its role in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.
Core Compound Information
| Parameter | Value | Reference |
| Chemical Name | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | [1] |
| Molecular Formula | C22H27N2O5P | [1] |
| Molecular Weight | 430.43 g/mol | [1] |
| CAS Number | 164083-84-5 | [1] |
| Class | Indole derivative, sPLA2 inhibitor | [2] |
Discovery and Synthesis
The discovery of this compound stemmed from a structure-based drug design program aimed at identifying potent and selective inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). The synthesis of this compound is achieved through a practical, Nenitzescu-based approach.[3] The core indole scaffold is constructed via the Nenitzescu indole synthesis, a reaction between a benzoquinone and a β-aminocrotonic ester.[4]
Synthetic Workflow
Caption: High-level overview of the Nenitzescu-based synthesis of this compound.
Experimental Protocols
Nenitzescu Indole Synthesis (General Procedure): A detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary and not fully disclosed in the public literature. However, a general procedure for the Nenitzescu reaction involves the condensation of a substituted benzoquinone with a β-aminocrotonic ester in a suitable solvent, often with heating.[4] The reaction proceeds through a Michael addition followed by a cyclization and dehydration to form the 5-hydroxyindole core. Subsequent synthetic steps involve standard organic chemistry transformations to elaborate the side chains and introduce the phosphonic acid moiety.[5]
Mechanism of Action
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), with a particular preference for the Group IIA and Group V isoforms.[2][6] sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these inflammatory mediators.[7]
Signaling Pathway
Caption: Inhibition of the arachidonic acid cascade by this compound.
Furthermore, this compound has been shown to attenuate the synthesis of platelet-activating factor (PAF) mediated by vascular endothelial growth factor (VEGF).[1] VEGF stimulates endothelial cells to produce PAF, a potent inflammatory mediator. This process is dependent on the activity of Group V sPLA2. By inhibiting this enzyme, this compound can block the VEGF-induced PAF synthesis pathway.
VEGF-Mediated PAF Synthesis Pathway
Caption: this compound blocks VEGF-induced PAF synthesis by inhibiting Group V sPLA2.
Preclinical Data
In Vitro Activity
| Assay | Target | IC50 | Reference |
| Enzyme Inhibition | Recombinant Human sPLA2 | 23 nM | [8] |
| Enzyme Inhibition | Human Group IIA sPLA2 (hG-IIA) | 0.47 µM | [9] |
| Enzyme Inhibition | Porcine Group IB sPLA2 (pG-IB) | 8 µM | [9] |
| Cell-Based Assay (Thromboxane Release) | sPLA2 in Guinea Pig BAL cells | 1.8 µM | [8] |
| Cell-Based Assay (PAF Synthesis) | VEGF-stimulated Endothelial Cells | ~100 µM (complete inhibition) | [1] |
In Vivo Activity
| Animal Model | Dosing | Effect | ED50 | Reference |
| Guinea Pig (ex vivo) | Intravenous | Inhibition of rh-sPLA2-induced thromboxane A2 release from BAL cells | 50 mg/kg | [8] |
| Transgenic Mice (Mt-sPLA2) | Intravenous | Suppression of circulating sPLA2 activity | Not Reported | [3] |
| Acute Murine Toxoplasmosis | 100 mg/kg | No significant protective effect; increased mortality at high dose | Not Applicable | [9] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability across different species (rat, mouse, dog, monkey), are not extensively available in the public domain. The development of sPLA2 inhibitors has often been challenged by pharmacokinetic properties, and without access to internal discovery and development reports, a comprehensive profile for this compound cannot be constructed.
Experimental Protocols
sPLA2 Inhibition Assay (General Radiochemical Method): A common method to assess sPLA2 inhibitory activity involves a radiochemical assay.
-
Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[14C]palmitoyl-sn-glycero-3-phosphocholine.[6]
-
Enzyme and Inhibitor Incubation: Pre-incubate the sPLA2 enzyme with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer containing calcium chloride (a required cofactor for sPLA2).[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles to the enzyme-inhibitor mixture.
-
Reaction Quenching and Extraction: After a defined incubation period, quench the reaction and extract the lipids.
-
Analysis: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC) or another chromatographic method.
-
Quantification: Quantify the radioactivity in the fatty acid spot to determine the enzyme activity. Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.
Assay Workflow
Caption: General workflow for a radiochemical sPLA2 inhibition assay.
Clinical Development Status
As of the current date, there is no publicly available information to suggest that this compound has entered or completed clinical trials. The reasons for its apparent lack of clinical progression are not documented in the public domain but could be related to a variety of factors, including suboptimal pharmacokinetic properties, unforeseen toxicity, or a strategic decision by the developing company.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of secretory phospholipase A2 with demonstrated in vitro and in vivo activity in preclinical models of inflammation. Its discovery and development were guided by a structure-based design approach, leading to a highly optimized indole-based scaffold. While its mechanism of action via inhibition of the arachidonic acid cascade is well-understood, a lack of publicly available, comprehensive pharmacokinetic data and any indication of clinical development suggest that its journey as a potential therapeutic agent may have been discontinued. Nevertheless, the information available on this compound provides a valuable case study for researchers in the field of anti-inflammatory drug discovery and sPLA2 inhibition.
References
- 1. synarchive.com [synarchive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 9. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Kinetics of sPLA2 with LY-311727
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics of secretory phospholipase A2 (sPLA2) in the presence of the inhibitor LY-311727. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.
Introduction to sPLA2 and the Inhibitor this compound
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, host defense, and signal transduction.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[3] Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, making sPLA2 a significant target for anti-inflammatory drug development.[3][4]
This compound is a potent and selective inhibitor of sPLA2, specifically targeting the Group IIA isoform (sPLA2-IIA).[5][6][7] Its inhibitory action on sPLA2 makes it a valuable tool for studying the roles of this enzyme in various diseases and a potential therapeutic agent for inflammatory conditions.[5] Understanding the kinetic parameters of this compound's interaction with sPLA2 is crucial for elucidating its mechanism of action and for the development of novel sPLA2 inhibitors.
Quantitative Data: Inhibition of sPLA2 by this compound
The inhibitory potency of this compound against various sPLA2 isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of different sPLA2 enzymes by this compound.
| sPLA2 Isoform | Species | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |
| Group IIA (sPLA2-IIA) | Human | < 1000 | - | Not specified | [5] |
| Human | 23 | - | Isolated enzyme assay | [7] | |
| Human | ~50 | - | Not specified | [8] | |
| Human | 36 | - | Inhibition of recombinant human GV-PLA2 | [6] | |
| Group V (sPLA2-V) | Human | 2000 | - | Not specified | [8] |
| Human | ~36 | - | Inhibition of recombinant human GV-PLA2 | [6] | |
| Group X (sPLA2-X) | Human | - | - | This compound binds modestly more tightly to human group IIA sPLA2 than to hGX | [9] |
| Porcine Pancreatic | Porcine | - | - | Displays 1,500-fold selectivity for hnps-PLA2 over porcine pancreatic sPLA2 | [5] |
Note: The IC50 values can vary depending on the specific assay conditions, including substrate concentration and the presence of other molecules. The Ki value provides a more direct measure of the inhibitor's affinity for the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the kinetics of sPLA2 inhibition by this compound.
sPLA2 Enzyme Kinetic Assay (Fluorescence-Based)
This protocol describes a continuous fluorescence-based assay to measure sPLA2 activity and its inhibition.
Principle: The assay utilizes a synthetic phospholipid substrate containing a fluorescent group that is quenched in the intact molecule. Upon hydrolysis by sPLA2, the fluorescent group is released, leading to an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human sPLA2-IIA
-
This compound
-
Fluorescent phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM CaCl2, 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution. Further dilute in Assay Buffer to the desired concentrations.
-
Prepare a solution of the fluorescent phospholipid substrate in the Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In the wells of the 96-well plate, add a fixed amount of sPLA2-IIA enzyme.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor at room temperature for 15-30 minutes to allow for binding.
-
-
Initiate the Reaction:
-
Add the fluorescent phospholipid substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorescent substrate used.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Determination of Inhibition Constant (Ki)
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.
Principle: The Cheng-Prusoff equation relates the IC50 of a competitive inhibitor to its Ki, the concentration of the substrate, and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
Procedure:
-
Determine Km:
-
Perform the sPLA2 kinetic assay with varying concentrations of the substrate and a fixed amount of enzyme.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
-
-
Determine IC50:
-
Perform the sPLA2 kinetic assay with a fixed concentration of substrate (ideally close to the Km value) and varying concentrations of this compound to determine the IC50.
-
-
Calculate Ki:
-
Use the determined IC50, [S], and Km values in the Cheng-Prusoff equation to calculate the Ki.
-
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sPLA2 enzyme.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the sPLA2 enzyme. The displacement of the radioligand is proportional to the affinity of the unlabeled compound.
Materials:
-
Recombinant human sPLA2-IIA
-
Radiolabeled sPLA2 inhibitor (e.g., a tritiated or iodinated analog of a known sPLA2 inhibitor)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM CaCl2, 0.1% BSA
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the Binding Buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd value.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the sPLA2 enzyme, the radiolabeled ligand, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and enzyme only) and non-specific binding (radioligand, enzyme, and a high concentration of a known sPLA2 inhibitor).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a GF/B glass fiber filter using a vacuum manifold. The enzyme and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
-
Quantify Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, where [S] is the concentration of the radioligand and Km is the Kd of the radioligand for the enzyme.[10][11][12]
-
Visualizations: Signaling Pathways and Workflows
sPLA2-Mediated Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids. Inhibition of sPLA2 by this compound blocks this pathway at an early and critical step.
Caption: sPLA2 in the arachidonic acid pathway and its inhibition by this compound.
Experimental Workflow for sPLA2 Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the screening and kinetic characterization of a potential sPLA2 inhibitor like this compound.
Caption: Workflow for sPLA2 inhibitor screening and kinetic characterization.
Conclusion
This compound serves as a well-characterized, potent, and selective inhibitor of sPLA2-IIA, making it an invaluable tool for both basic research and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the enzyme kinetics of sPLA2 and to evaluate the efficacy of novel inhibitors. The provided visualizations of the sPLA2 signaling pathway and a typical inhibitor characterization workflow offer a clear conceptual framework for understanding the broader context of sPLA2 inhibition. Further research into the kinetic properties of this compound and other sPLA2 inhibitors will continue to advance our understanding of the roles of these enzymes in health and disease and will pave the way for the development of new therapeutic strategies for a range of inflammatory disorders.
References
- 1. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
LY-311727 (CAS Number: 164083-84-5): A Technical Whitepaper on a Potent Secretory Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates. While extensive preclinical data on its efficacy and pharmacokinetics are not publicly available, this guide consolidates the existing knowledge to support further research and drug development efforts.
Introduction
Secretory phospholipase A2 (sPLA2) enzymes, particularly the Group IIA isoform, are critically involved in the pathogenesis of various inflammatory diseases. By catalyzing the hydrolysis of phospholipids, they initiate the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This compound, a phosphonic acid-containing indole derivative, has been identified as a specific inhibitor of sPLA2, showing high selectivity for the Group IIA and Group V enzymes over the pancreatic Group IB isoform. Its ability to attenuate the production of downstream inflammatory mediators underscores its potential as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 164083-84-5 | N/A |
| Molecular Formula | C22H27N2O5P | N/A |
| Molecular Weight | 430.43 g/mol | N/A |
Mechanism of Action
This compound exerts its inhibitory effect through non-covalent binding to the active site of the sPLA2 enzyme. This interaction blocks the access of the phospholipid substrate to the catalytic machinery, thereby preventing the release of arachidonic acid.
Quantitative Inhibitory and Efficacy Data
A summary of the available quantitative data for this compound is presented below.
| Parameter | Value | Species/System | Reference |
| IC50 (Group IIA sPLA2) | 0.47 µM | Isolated Enzyme | N/A |
| IC50 (Group IIA sPLA2) | 23 nM | Isolated Enzyme | [1] |
| IC50 (Group V sPLA2) | ~36 nM | Isolated Enzyme | [2] |
| Selectivity (vs. Group IB sPLA2) | >1,500-fold | Isolated Enzyme | N/A |
| IC50 (Thromboxane Release) | 1.8 µM | Guinea Pig BAL Cells | [1] |
| ED50 (Thromboxane Release) | 50 mg/kg (i.v.) | Guinea Pig | [1] |
| In Vivo Efficacy (Toxoplasmosis) | No significant protection; toxicity at 100 mg/kg | Murine Model | [3] |
Signaling Pathway Modulation
This compound intervenes at a critical upstream point in the inflammatory signaling cascade. The following diagram illustrates the sPLA2 pathway and the point of inhibition by this compound.
Experimental Protocols
sPLA2 Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of an sPLA2 inhibitor involves a radiolabeled substrate assay.
Workflow:
Methodology:
-
Substrate Preparation: A radiolabeled phospholipid substrate, such as 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine, is prepared in an appropriate buffer.
-
Enzyme and Inhibitor Incubation: Recombinant human sPLA2 is pre-incubated with various concentrations of this compound for a defined period at room temperature.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate. The reaction mixture is then incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent like EDTA to sequester the Ca2+ ions essential for sPLA2 activity.
-
Extraction and Quantification: The radiolabeled free fatty acid product is separated from the unreacted phospholipid substrate using a lipid extraction method (e.g., Dole method). The radioactivity of the extracted fatty acid is quantified using liquid scintillation counting.
-
IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Functional Assay: Thromboxane B2 Release from Bronchoalveolar Lavage (BAL) Cells
This ex vivo assay measures the functional consequence of sPLA2 inhibition.
Workflow:
Methodology:
-
BAL Cell Isolation: Bronchoalveolar lavage is performed on guinea pigs to collect a cell population rich in macrophages and eosinophils.
-
Cell Incubation with Inhibitor: The isolated BAL cells are incubated with different concentrations of this compound.
-
Cell Stimulation: The cells are then stimulated with recombinant human sPLA2 (rh-sPLA2) to induce the release of arachidonic acid and subsequent production of thromboxane A2 (TXA2).
-
Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant is collected.
-
Thromboxane B2 Measurement: The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of TXB2 release by this compound is calculated, and an IC50 value is determined.
Pharmacokinetics and In Vivo Efficacy
Clinical Development
Based on a thorough search of publicly available clinical trial registries and scientific literature, there is no evidence to suggest that this compound has entered human clinical trials.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of secretory phospholipase A2 in vitro and in some ex vivo and in vivo models. Its mechanism of action, directly targeting a key upstream enzyme in the inflammatory cascade, makes it a valuable research tool for elucidating the role of sPLA2 in various disease states. However, the lack of publicly available, comprehensive preclinical pharmacokinetic and broad in vivo efficacy data, as well as the absence of information on clinical development, limits a full assessment of its therapeutic potential. Further studies would be required to establish a clear safety and efficacy profile for any potential clinical application. This technical guide provides a foundation of the core scientific knowledge on this compound for the scientific community.
References
- 1. Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
LY-311727: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core molecular and functional characteristics of LY-311727, a potent inhibitor of secretory phospholipase A2 (sPLA2). This document details its chemical properties, mechanism of action, and its role in key signaling pathways, supported by experimental data and protocols.
Core Molecular and Chemical Properties
This compound is a well-characterized small molecule inhibitor with specific physicochemical properties crucial for its biological activity.
| Property | Value | Reference |
| Molecular Weight | 430.43 g/mol | [1][2][3] |
| Molecular Formula | C22H27N2O5P | [1][2][3] |
| CAS Number | 164083-84-5 | [1][2] |
| Purity | ≥97% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH | [2] |
| Storage | Store at +4°C | [2] |
Mechanism of Action: Inhibition of Secretory Phospholipase A2
This compound is a potent and selective inhibitor of secretory non-pancreatic phospholipase A2 (sPLA2), with a reported IC50 of less than 1 μM for group IIA sPLA2. sPLA2 enzymes are critical in proinflammatory processes.
The inhibitory activity of this compound has been demonstrated in various contexts. For instance, it has been shown to inhibit human group IIA (hG-IIA) and porcine group IB (pG-IB) sPLA2 with IC50 values of 0.47 µM and 8 µM, respectively[4]. In studies involving guinea pig bronchoalveolar lavage (BAL) cells, this compound demonstrated a potent, dose-dependent inhibition of recombinant human sPLA2 (rh-sPLA2) with an IC50 of 23 nM for the isolated enzyme and 1.8 x 10^-6 M for reducing thromboxane release from BAL cells[5].
Role in the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and inflammation. One of its mechanisms involves the stimulation of endothelial cell Platelet-Activating Factor (PAF) synthesis, a process mediated by sPLA2. This compound has been instrumental in elucidating the role of specific sPLA2 isoforms in this pathway.
Studies have shown that VEGF-induced PAF synthesis in Bovine Aortic Endothelial Cells (BAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) is significantly inhibited by this compound[1]. Interestingly, the concentration of this compound is critical for its specificity. At 1 µM, this compound selectively inhibits group IIA sPLA2 and does not significantly affect VEGF-induced PAF synthesis[1]. However, at a concentration of 100 µM, which inhibits both group IIA and group V sPLA2, this compound effectively blocks VEGF-induced PAF synthesis[1]. This suggests a primary role for group V sPLA2 in the VEGF-mediated synthesis of PAF in endothelial cells[1].
Experimental Protocols
Inhibition of VEGF-Induced PAF Synthesis in Endothelial Cells
This protocol is synthesized from methodologies described in studies investigating the effect of this compound on VEGF-stimulated endothelial cells[1].
1. Cell Culture:
-
Culture Bovine Aortic Endothelial Cells (BAEC) or Human Umbilical Vein Endothelial Cells (HUVEC) to confluence in appropriate growth medium.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in a suitable buffer to final concentrations of 1 µM (for selective group IIA sPLA2 inhibition) and 100 µM (for dual group IIA and V sPLA2 inhibition).
3. Inhibition Assay:
-
Pre-incubate the confluent endothelial cell monolayers with the desired concentration of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Following pre-incubation, stimulate the cells with VEGF at an appropriate concentration (e.g., 10 ng/mL) for a defined time period (e.g., 60 minutes) to induce PAF synthesis.
-
Terminate the reaction and extract the lipids for PAF quantification.
4. Quantification of PAF:
-
PAF levels can be quantified using various methods, including bioassay, radioimmunoassay (RIA), or mass spectrometry.
General sPLA2 Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds like this compound against sPLA2, based on a colorimetric assay[4].
1. Substrate Preparation:
-
Prepare a substrate solution containing lecithin (e.g., 3.5 mM) in a buffer containing NaTDC (e.g., 3 mM), NaCl (e.g., 100 mM), CaCl2 (e.g., 10 mM), and a colorimetric indicator such as phenol red (e.g., 0.055 mM).
-
Adjust the pH of the reaction mixture to 7.6.
2. Enzyme and Inhibitor Preparation:
-
Solubilize the sPLA2 enzyme (e.g., hG-IIA or pG-IB) in a suitable buffer (e.g., 10% acetonitrile).
-
Prepare various concentrations of this compound to determine the IC50 value.
3. Assay Procedure:
-
Incubate the sPLA2 enzyme solution with different concentrations of this compound for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the kinetics of the hydrolysis by measuring the change in absorbance at a specific wavelength (e.g., 558 nm for phenol red) over time (e.g., 5 minutes).
4. Data Analysis:
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
This technical guide provides a foundational understanding of this compound for researchers. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential and biological roles of this important sPLA2 inhibitor.
References
- 1. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 [escholarship.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of LY-311727: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-311727 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its inhibitory activity. The document is intended to serve as a valuable resource for researchers investigating the role of sPLA2-IIA in various physiological and pathological processes.
Introduction to this compound
This compound is an indole-based small molecule that acts as a potent, selective, and non-covalent inhibitor of human non-pancreatic secretory phospholipase A2 (sPLA2-IIA)[1]. sPLA2-IIA is a pro-inflammatory enzyme that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Due to its central role in the inflammatory pathway, sPLA2-IIA is a significant target for the development of anti-inflammatory therapeutics. This compound's selectivity for sPLA2-IIA over other sPLA2 isoforms makes it a valuable tool for elucidating the specific functions of this enzyme in various biological contexts.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of the sPLA2-IIA enzyme. This interaction prevents the substrate from accessing the catalytic machinery, thereby blocking the hydrolysis of phospholipids. The inhibition of sPLA2-IIA by this compound has significant downstream effects on inflammatory signaling pathways.
The canonical pathway involves the release of arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids. By inhibiting sPLA2-IIA, this compound effectively reduces the production of these inflammatory mediators.
Furthermore, sPLA2-IIA has been shown to have signaling functions independent of its catalytic activity. It can act as a ligand for receptors such as integrins and the M-type receptor, leading to the activation of downstream signaling cascades, including the NF-κB pathway. The inhibition of sPLA2-IIA by this compound may also modulate these non-enzymatic functions.
Below is a diagram illustrating the central role of sPLA2-IIA in the inflammatory signaling cascade and the point of intervention for this compound.
Quantitative Data
The inhibitory activity of this compound against various phospholipase A2 isoforms has been characterized in numerous studies. The following tables summarize the key quantitative data.
| Parameter | Enzyme | Value | Reference |
| IC50 | Human sPLA2-IIA | 0.47 µM | [1] |
| IC50 | Porcine Pancreatic sPLA2 (Group IB) | > 700 µM | [1] |
| Selectivity | > 1,500-fold for sPLA2-IIA over sPLA2-IB | [1] | |
| IC50 | Human sPLA2-V | 36 nM | |
| ED50 (in vivo) | Guinea Pig (rh-sPLA2-induced thromboxane release) | 50 mg/kg (i.v.) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for in vitro and in vivo experiments.
In Vitro sPLA2 Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available sPLA2 inhibitor screening kits and the scientific literature.
Objective: To determine the inhibitory effect of this compound on sPLA2-IIA activity in vitro.
Materials:
-
Recombinant human sPLA2-IIA
-
Fluorescent substrate (e.g., NBD-C6-HPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM CaCl2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
Prepare enzyme solution: Dilute the recombinant human sPLA2-IIA in assay buffer to the desired working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound solution (or DMSO for control)
-
sPLA2-IIA enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorescent substrate to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the specific substrate used, e.g., ~460/534 nm for NBD-C6-HPC).
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)
This is a classic model for evaluating the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the anti-inflammatory effect of this compound in a rodent model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in sterile saline)
-
Pletysmometer
Procedure:
-
Animal acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups of this compound).
-
Drug administration: Administer this compound or the vehicle orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of paw volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Logical Workflow for sPLA2-IIA Inhibitor Screening
The following diagram outlines a logical workflow for the screening and characterization of potential sPLA2-IIA inhibitors, a process for which this compound serves as an excellent positive control.
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of sPLA2-IIA in health and disease. Its high potency and selectivity make it an invaluable pharmacological probe for dissecting the contributions of this enzyme to inflammatory processes, from the cellular level to complex in vivo models. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory, ultimately aiding in the advancement of our knowledge of sPLA2-IIA biology and the development of novel therapeutics.
References
LY-311727: A Technical Guide to its Application as a Chemical Probe for sPLA2-IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, the precursor to a host of pro-inflammatory eicosanoids.[1] Its elevated expression in various inflammatory diseases has made it a significant target for therapeutic intervention. LY-311727 has emerged as a potent and selective inhibitor of sPLA2-IIA, making it an invaluable chemical probe for elucidating the physiological and pathological roles of this enzyme. This guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a summary of the key signaling pathways it helps to dissect.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits a distinct selectivity profile for various sPLA2 isoforms. The following table summarizes its inhibitory potency, primarily presented as IC50 values, collated from multiple studies. This data is crucial for designing experiments and interpreting results where isoform-specific sPLA2 inhibition is critical.
| sPLA2 Isoform | Inhibitor | IC50 (nM) | Assay Conditions/Source |
| Human sPLA2-IIA | This compound | 23 | Isolated enzyme assay.[2] |
| Human sPLA2-IIA | This compound | <1000 | Potent secretory non-pancreatic phospholipase A2 (sPLA2) inhibitor. |
| Human sPLA2-V | This compound | 36 | [1][3] |
| Human sPLA2-X | This compound | Modestly less potent than against sPLA2-IIA | Inhibition studies show that the sPLA2 inhibitor LY311727 binds modestly more tightly to human group IIA sPLA2 than to hGX.[4] |
| Porcine Pancreatic sPLA2 (Group IB) | This compound | ~1500-fold less potent than against sPLA2-IIA | Displays 1,500-fold selectivity when assayed against porcine pancreatic s-PLA2. |
Experimental Protocols
In Vitro sPLA2-IIA Inhibition Assay (Radiolabeled Substrate)
This protocol describes a method to determine the inhibitory activity of this compound on sPLA2-IIA using a radiolabeled substrate.[5]
Materials:
-
Recombinant human sPLA2-IIA
-
This compound
-
L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine (radiolabeled substrate)
-
Unlabeled L-α-dipalmitoyl-phosphatidylcholine (cold carrier)
-
80% Ethanol
-
Sodium deoxycholate
-
Glycine-NaOH buffer (0.1 M, pH 9.0)
-
CaCl2
-
Bovine serum albumin (BSA)
-
Triton X-100
-
EDTA
-
Hexane with 0.1% acetic acid
-
Anhydrous sodium sulfate
-
Scintillation counter and vials
Procedure:
-
Substrate Preparation: Prepare a 1 mM solution of the radiolabeled substrate by diluting it with the cold carrier. Dissolve the substrate in 80% ethanol containing 25 mM sodium deoxycholate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (1.0 ml total volume) containing:
-
0.1 M Glycine-NaOH buffer, pH 9.0
-
2 µmol CaCl2
-
10 µg BSA
-
2.5 µmol sodium deoxycholate
-
40-100 nmol of the prepared substrate
-
Varying concentrations of this compound (or vehicle control)
-
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of sPLA2-IIA (e.g., 0.01 units).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding 0.2 ml of a 5% Triton X-100 solution containing 40 µmol EDTA.
-
Product Extraction: Add 10 ml of hexane containing 0.1% acetic acid and 0.5 g/ml of anhydrous sodium sulfate to extract the released radioactive palmitic acid.
-
Quantification: Transfer an aliquot of the hexane extract to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Arachidonic Acid Release Assay
This protocol outlines a method to assess the effect of this compound on sPLA2-IIA-mediated arachidonic acid release from cultured cells.[6][7]
Materials:
-
Cultured cells (e.g., macrophages, fibroblasts)
-
Cell culture medium
-
[3H]-Arachidonic Acid
-
Agonist to stimulate sPLA2-IIA (e.g., IL-1β, TNF-α, zymosan)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Cell Labeling: Plate cells in a multi-well plate and culture until they reach the desired confluency. Label the cells by incubating them with [3H]-Arachidonic Acid in the culture medium for 18-24 hours.
-
Washing: After labeling, wash the cells multiple times with PBS to remove unincorporated [3H]-Arachidonic Acid.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).
-
Stimulation: Add the sPLA2-IIA-stimulating agonist to the wells and incubate for the desired time period (e.g., 1-4 hours).
-
Supernatant Collection: Collect the culture supernatant from each well.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity, which corresponds to the amount of released [3H]-Arachidonic Acid.
-
Data Analysis: Calculate the percentage of inhibition of agonist-stimulated arachidonic acid release for each concentration of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of this compound.[8]
Materials:
-
Male Wistar rats (or other suitable strain)
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound administration (e.g., saline, 0.5% methylcellulose)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (at various doses) or the vehicle to different groups of rats via a suitable route (e.g., intraperitoneal, oral) at a specific time point before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness using calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle-treated control group. The formula for calculating the percentage of inhibition is:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume from baseline.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: sPLA2-IIA in the Arachidonic Acid Cascade.
Caption: sPLA2-IIA-Mediated EGFR Transactivation Pathway.
Caption: General Workflow for an In Vitro sPLA2-IIA Inhibition Assay.
Conclusion
This compound stands as a critical tool for researchers investigating the multifaceted roles of sPLA2-IIA in health and disease. Its potent and selective inhibitory action allows for the precise dissection of sPLA2-IIA-dependent signaling pathways and biological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound as a chemical probe. Through the careful application of such tools, the scientific community can continue to unravel the complexities of inflammatory signaling and pave the way for the development of novel therapeutic strategies.
References
- 1. oatext.com [oatext.com]
- 2. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. premierlab.com [premierlab.com]
The Role of LY-311727 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-311727 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA₂-IIA), a critical enzyme in the inflammatory cascade. By blocking the activity of sPLA₂-IIA, this compound effectively curtails the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in inflammation research and drug development.
Introduction to this compound and its Target: sPLA₂-IIA
Secretory phospholipase A₂ Group IIA (sPLA₂-IIA) is a low molecular weight, calcium-dependent enzyme that is secreted in response to pro-inflammatory stimuli.[1] It catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor to a wide array of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2] Elevated levels of sPLA₂-IIA are associated with a variety of inflammatory diseases, making it a key therapeutic target.[1]
This compound is a synthetic, indole-based compound designed as a potent and selective inhibitor of sPLA₂-IIA.[3] Its inhibitory action at the apex of the arachidonic acid cascade makes it a valuable tool for studying the role of sPLA₂-IIA in inflammation and a potential therapeutic agent for inflammatory disorders.
Mechanism of Action
This compound acts as a competitive inhibitor of sPLA₂-IIA. It binds to the active site of the enzyme, preventing the binding of its phospholipid substrate.[4] This inhibition is highly selective for sPLA₂-IIA over other sPLA₂ isoforms, which is a crucial attribute for a targeted therapeutic agent. By blocking the enzymatic activity of sPLA₂-IIA, this compound effectively reduces the production of arachidonic acid and its downstream inflammatory metabolites.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against sPLA₂ Isoforms
| sPLA₂ Isoform | IC₅₀ Value | Species | Reference |
| Group IIA (sPLA₂-IIA) | < 1 µM | Human | [3] |
| Group IIA (sPLA₂-IIA) | 23 nM | Human | [5] |
| Group V (sPLA₂-V) | 36 nM | Human | [6] |
| Pancreatic (Group IB) | >1500-fold selectivity over Group IIA | Porcine | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dose | Route of Administration | Observed Effect | Reference |
| Transgenic Mice (expressing human sPLA₂) | Mouse | 3-30 mg/kg | Intravenous (i.v.) | Dose-dependent suppression of serum sPLA₂ activity. | [3] |
| Guinea Pig | Guinea Pig | 50 mg/kg (ED₅₀) | Intravenous (i.v.) | Inhibition of rh-sPLA₂-induced thromboxane A₂ release from bronchoalveolar lavage (BAL) cells. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
sPLA₂-IIA Enzyme Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting sPLA₂-IIA activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human sPLA₂-IIA in a suitable buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the substrate, which can be autoclaved E. coli cells labeled with [¹⁴C]-oleic acid.[7]
-
Prepare the assay buffer containing Tris-HCl (100 mM) and CaCl₂ (5 mM).[7]
-
-
Enzyme-Inhibitor Incubation:
-
In a reaction tube, mix the sPLA₂-IIA enzyme with varying concentrations of this compound or vehicle control.
-
Incubate the mixture at 37°C for 60 minutes to allow for inhibitor binding.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled E. coli substrate to the enzyme-inhibitor mixture.
-
Incubate at 37°C for 60 minutes.[7]
-
-
Reaction Termination and Separation:
-
Measurement and Analysis:
-
Collect the supernatant, which contains the released [¹⁴C]-oleic acid.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Prostaglandin E₂ (PGE₂) and Leukotriene B₄ (LTB₄) Release
This protocol describes how to measure the effect of this compound on the release of key inflammatory mediators from cultured cells.
Protocol for PGE₂ Release from Macrophages:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW264.7) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a period sufficient to allow for PGE₂ production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Measurement:
Protocol for LTB₄ Release from Neutrophils:
-
Neutrophil Isolation:
-
Isolate human primary neutrophils from fresh blood using standard density gradient centrifugation techniques.
-
-
Treatment:
-
Resuspend the neutrophils in a suitable buffer.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the neutrophils with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).[10]
-
-
Incubation and Sample Collection:
-
Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.[11]
-
Terminate the reaction by centrifugation in the cold.
-
Collect the supernatant.
-
-
Measurement:
In Vivo Model of LPS-Induced Inflammation
This model is used to assess the anti-inflammatory efficacy of this compound in a living organism.
Protocol:
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).[13]
-
-
Treatment:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).[3]
-
-
Induction of Inflammation:
-
Sample Collection:
-
At various time points post-LPS injection, collect blood samples (for serum cytokine analysis) and tissues (e.g., lungs, liver for histological analysis and measurement of local inflammatory markers).
-
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.
-
Assess tissue inflammation through histological examination (e.g., H&E staining) to evaluate cellular infiltration.
-
Measure local levels of PGE₂ and LTB₄ in tissue homogenates.
-
Signaling Pathways
This compound's primary role is the interruption of the sPLA₂-IIA-mediated inflammatory signaling cascade.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of sPLA₂-IIA. Its ability to block the production of a wide range of pro-inflammatory lipid mediators makes it an invaluable research tool for dissecting the complexities of inflammatory processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of sPLA₂-IIA inhibitors like this compound is warranted for the development of novel anti-inflammatory therapies.
References
- 1. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
Investigating the Binding Site of LY-311727 on Secretory Phospholipase A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of LY-311727, a potent inhibitor of human secretory phospholipase A2 (sPLA2). This document details the molecular interactions, quantitative binding data, and relevant experimental protocols for researchers in drug discovery and development.
Introduction to sPLA2 and this compound
Secretory phospholipase A2 (sPLA2) enzymes are a family of lipolytic enzymes that play a crucial role in various physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[2] AA is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making sPLA2 a significant target for anti-inflammatory drug development.[1]
This compound is an indole-based small molecule inhibitor designed to specifically target human non-pancreatic sPLA2, with a particular potency for the Group IIA isoform (sPLA2-IIA).[3][4] Its high affinity and selectivity make it a valuable tool for studying the role of sPLA2-IIA in inflammatory diseases and a lead compound for the development of novel therapeutics.[3][4]
Quantitative Binding Data
| Inhibitor | Target Enzyme | IC50 | Selectivity | Reference(s) |
| This compound | Human non-pancreatic sPLA2-IIA | < 1 µM | 1,500-fold selective over porcine pancreatic sPLA2 | [3] |
| This compound | Human Group V sPLA2 (GV-sPLA2) | ~36 nM | Comparable inhibition to Group IIA sPLA2 | [5][6] |
The Binding Site of this compound on sPLA2-IIA
The precise binding site of this compound within the active site of human sPLA2-IIA has been elucidated through X-ray crystallography. The crystal structure of the complex (PDB code: 3U8D) reveals a network of interactions that account for the inhibitor's high affinity and specificity.[7]
This compound binds within the hydrophobic channel of the enzyme, which normally accommodates the fatty acyl chain of the phospholipid substrate.[7] Key interactions include:
-
Hydrogen Bonding: The amide nitrogen of this compound forms hydrogen bonds with the side chains of the catalytic dyad residues, His48 and Asp49 .[7]
-
Coordination with Calcium Ion: The amide carbonyl and the phosphonic acid groups of this compound directly coordinate with the essential catalytic calcium ion (Ca²⁺).[7] This coordination is crucial for stabilizing the inhibitor in the active site.
-
Hydrophobic Interactions: The indole ring and other hydrophobic moieties of this compound engage in extensive van der Waals interactions with hydrophobic residues lining the active site channel.[7]
These interactions effectively block the entry and proper positioning of the phospholipid substrate, thereby inhibiting the catalytic activity of the enzyme.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the binding of this compound to sPLA2.
X-ray Crystallography of the sPLA2-IIA/LY-311727 Complex
The determination of the three-dimensional structure of the enzyme-inhibitor complex is paramount for understanding the binding mode.
Protocol:
-
Protein Expression and Purification:
-
The cDNA encoding human sPLA2-IIA is cloned into a suitable expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The construct is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cells are harvested, lysed, and the soluble fraction containing the recombinant sPLA2-IIA is collected.
-
The protein is purified to homogeneity using a series of chromatographic techniques, typically starting with immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.
-
-
Crystallization:
-
The purified sPLA2-IIA is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
This compound is added in molar excess to the protein solution to ensure complete complex formation.
-
Crystallization screening is performed using various commercially available or in-house prepared crystallization screens, employing techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known sPLA2 structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map. The final structure is validated and deposited in the Protein Data Bank (PDB).
-
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to probe the importance of specific amino acid residues in the binding of this compound. By mutating key residues in the active site and assessing the impact on inhibitor binding, their contribution to the interaction can be confirmed.
Protocol (using a QuikChange-like method):
-
Primer Design: Design complementary oligonucleotide primers (forward and reverse) containing the desired mutation (e.g., Asp49 to Ala). The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
Mutagenic PCR:
-
Set up a PCR reaction containing the plasmid DNA with the wild-type sPLA2-IIA gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the desired mutation. A typical cycling protocol includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the entire sPLA2-IIA gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Characterization: Express and purify the mutant sPLA2-IIA protein and determine the IC50 or Ki for this compound to assess the impact of the mutation on inhibitor binding.
Enzyme Kinetics and Inhibition Assay
Enzyme kinetic studies are essential for quantifying the inhibitory potency of this compound and determining its mechanism of inhibition. A continuous spectrophotometric or fluorometric assay is commonly used.
Protocol (using a chromogenic substrate):
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
Substrate: A chromogenic phospholipid substrate, such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diC7-thio-PC).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Enzyme: Purified human sPLA2-IIA.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of this compound.
-
Add the sPLA2-IIA enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (diC7-thio-PC).
-
The hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
-
Monitor the increase in absorbance at 414 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., by generating Lineweaver-Burk or Dixon plots). The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
Visualizations
Signaling Pathway of sPLA2 and Inhibition by this compound
Caption: sPLA2-IIA signaling cascade and its inhibition by this compound.
Experimental Workflow for sPLA2 Inhibitor Characterization
Caption: Workflow for characterizing the binding of an inhibitor to sPLA2.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]
- 5. Crystallization and preliminary X-ray diffraction studies of a new crystal form of human secretory type IIA phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
A Comprehensive Technical Guide to the Synthesis of LY-311727
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathway for LY-311727, a potent and selective inhibitor of secretory phospholipase A2 (s-PLA2). The synthesis, developed by Michael J. Martinelli and colleagues, employs a practical, Nenitzescu-based approach. This document details the quantitative data, experimental methodologies, and a visual representation of the synthesis pathway.
Quantitative Data Summary
The following table summarizes the quantitative data for the 8-step linear synthesis of this compound.[1]
| Step | Starting Material | Reagents | Solvent(s) | Conditions | Product | Yield (%) |
| 1 | Benzoquinone | Ethyl 3-aminocrotonate, MeNO₂ | Not specified | RT, 2 d | 2-Ethyl-5-hydroxy-3-methyl-1H-indole-4,7-dione | 52 |
| 2 | 2-Ethyl-5-hydroxy-3-methyl-1H-indole-4,7-dione | MeI, NaOH, n-Bu₄N⁺Br⁻ | H₂O | Reflux, 30 min | 2-Ethyl-5-methoxy-3-methyl-1H-indole-4,7-dione | 80 |
| 3 | 2-Ethyl-5-methoxy-3-methyl-1H-indole-4,7-dione | LiAlH₄ | THF | 0 °C, 4 h | 2-Ethyl-5-methoxy-3-methyl-1H-indol-4-ol | 78 |
| 4 | 2-Ethyl-5-methoxy-3-methyl-1H-indol-4-ol | BF₃·OEt₂, TMSCN | CH₂Cl₂ | 0 °C, 60 min | 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanenitrile | 83 |
| 5 | 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanenitrile | KOH | t-BuOH | Reflux, 60 min | 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanoic acid | 85 |
| 6 | 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanoic acid | BBr₃ | CH₂Cl₂ | 0 °C, 2 h | 4-(2-Ethyl-5-hydroxy-1H-indol-3-yl)butanoic acid | 80 |
| 7 | 4-(2-Ethyl-5-hydroxy-1H-indol-3-yl)butanoic acid | Benzyl bromide, K₂CO₃, KOH, n-Bu₄N⁺Br⁻ | DMF | RT, 16 h | Benzyl 4-(1-benzyl-2-ethyl-5-hydroxy-1H-indol-3-yl)butanoate | 89 |
| 8 | Benzyl 4-(1-benzyl-2-ethyl-5-hydroxy-1H-indol-3-yl)butanoate | TMSI | CH₂Cl₂ | RT, 90 min | This compound | 92 |
Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the synthesis of this compound, based on the publication by Martinelli et al. in The Journal of Organic Chemistry (1996, 61, 9055-9059).[1][2]
Step 1: Nenitzescu Indole Synthesis To a solution of benzoquinone in a suitable solvent is added ethyl 3-aminocrotonate and nitromethane. The reaction mixture is stirred at room temperature for 48 hours. After completion, the product, 2-Ethyl-5-hydroxy-3-methyl-1H-indole-4,7-dione, is isolated and purified to a yield of 52%.[1]
Step 2: Methylation 2-Ethyl-5-hydroxy-3-methyl-1H-indole-4,7-dione is dissolved in water. Methyl iodide, sodium hydroxide, and tetrabutylammonium bromide are added to the solution. The mixture is heated to reflux for 30 minutes. The resulting product, 2-Ethyl-5-methoxy-3-methyl-1H-indole-4,7-dione, is obtained in an 80% yield after workup and purification.[1]
Step 3: Reduction The product from the previous step is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride is added portion-wise, and the reaction is stirred for 4 hours at 0 °C. Standard workup procedures yield 2-Ethyl-5-methoxy-3-methyl-1H-indol-4-ol in 78% yield.[1]
Step 4: Cyanation To a solution of 2-Ethyl-5-methoxy-3-methyl-1H-indol-4-ol in dichloromethane at 0 °C, boron trifluoride diethyl etherate and trimethylsilyl cyanide are added. The reaction is stirred for 60 minutes. After quenching and purification, 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanenitrile is isolated in 83% yield.[1]
Step 5: Hydrolysis The nitrile is dissolved in tert-butanol, and potassium hydroxide is added. The mixture is heated to reflux for 60 minutes. Acidification followed by extraction and purification affords 4-(2-Ethyl-5-methoxy-1H-indol-3-yl)butanoic acid in 85% yield.[1]
Step 6: Demethylation The methoxy-indole derivative is dissolved in dichloromethane and cooled to 0 °C. Boron tribromide is added, and the reaction is stirred for 2 hours. The reaction is quenched, and the product, 4-(2-Ethyl-5-hydroxy-1H-indol-3-yl)butanoic acid, is isolated in 80% yield.[1]
Step 7: Benzylation The hydroxy-indole derivative is dissolved in dimethylformamide. Benzyl bromide, potassium carbonate, potassium hydroxide, and tetrabutylammonium bromide are added, and the mixture is stirred at room temperature for 16 hours. Workup and purification provide Benzyl 4-(1-benzyl-2-ethyl-5-hydroxy-1H-indol-3-yl)butanoate in 89% yield.[1]
Step 8: Final Deprotection The benzyl ester is dissolved in dichloromethane. Trimethylsilyl iodide is added, and the reaction is stirred at room temperature for 90 minutes. After workup and purification, the final product, this compound, is obtained in 92% yield.[1]
Synthesis Pathway Visualization
The following diagram illustrates the 8-step synthesis pathway of this compound.
Figure 1. The 8-step linear synthesis pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for LY-311727, a Secretory Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Important Note: Contrary to the initial topic query, LY-311727 is not an experimental agonist for the G-protein coupled receptor 40 (GPR40). Extensive research has characterized this compound as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), particularly the group IIA isoform.[1][2] This document provides detailed application notes and protocols based on its established mechanism of action as an sPLA2 inhibitor.
Secretory phospholipase A2 is a family of enzymes that play a crucial role in various physiological and pathological processes by hydrolyzing phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[3] These products are precursors for various inflammatory mediators, including prostaglandins and leukotrienes.[4] Inhibition of sPLA2 is therefore a significant area of research for therapeutic intervention in inflammatory diseases and cancer.[3]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against sPLA2.
| Parameter | Value | Target Enzyme | Cell/System | Reference |
| IC₅₀ | 23 nM | Isolated human sPLA2 | Enzyme Assay | [1] |
| IC₅₀ | 1.8 µM | Recombinant human sPLA2 | Guinea pig bronchoalveolar lavage (BAL) cells | [1] |
| IC₅₀ | <1 µM | Group IIA sPLA2 | Not specified | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving secretory phospholipase A2 (sPLA2) and the point of inhibition by this compound.
Caption: Inhibition of the sPLA2 pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of sPLA2-Induced Mediator Release
This protocol is designed to assess the inhibitory effect of this compound on sPLA2-induced release of inflammatory mediators, such as thromboxane A2, from cultured cells.
Materials:
-
Cell line known to respond to sPLA2 (e.g., guinea pig bronchoalveolar lavage (BAL) cells, human keratinocytes (HaCaT))[1][4]
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements
-
Recombinant human sPLA2 (rh-sPLA2)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the mediator of interest (e.g., Thromboxane B2, the stable metabolite of Thromboxane A2)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well for KATO III or COLO 205 cells) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1 µM to 10 µM.[2] Also, prepare a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubation with Inhibitor: Remove the culture medium from the wells and replace it with the prepared this compound dilutions or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at 37°C.[5]
-
sPLA2 Stimulation: Add rh-sPLA2 to the wells to a final concentration known to elicit a response. Include a negative control group with no rh-sPLA2.
-
Incubation: Incubate the plate for a duration sufficient to allow for mediator release (this will be cell-type and mediator-dependent and should be optimized, e.g., 30 minutes to a few hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
Mediator Quantification: Quantify the concentration of the released mediator (e.g., Thromboxane B2) in the supernatant using an appropriate ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of mediator release for each concentration of this compound compared to the vehicle-treated, sPLA2-stimulated control. Plot the results to determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the efficacy of an sPLA2 inhibitor like this compound in a cell-based assay.
Caption: Workflow for sPLA2 inhibitor cell-based assay.
References
- 1. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretory and cytosolic phospholipase A(2)regulate the long-term cytokine-induced eicosanoid production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LY-311727 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LY-311727, a potent and selective inhibitor of secretory phospholipase A2, group IIA (sPLA2-IIA), in preclinical in vivo mouse models of cancer. The following sections detail the mechanism of action, provide exemplary experimental protocols, and summarize relevant quantitative data to facilitate the design and execution of studies investigating the therapeutic potential of this compound.
Mechanism of Action of sPLA2-IIA in Cancer
Secretory phospholipase A2-IIA (sPLA2-IIA) is an enzyme that is frequently overexpressed in various malignancies, including lung, prostate, and breast cancer. Its enzymatic activity releases arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory and tumor-promoting eicosanoids like prostaglandins and leukotrienes. Beyond its enzymatic role, sPLA2-IIA can also act as a ligand for cell surface receptors, such as integrins and the epidermal growth factor receptor (EGFR), to activate downstream signaling pathways that promote cancer cell proliferation, migration, and survival.
This compound is an indole-based small molecule that specifically inhibits the catalytic activity of sPLA2-IIA, thereby blocking the production of downstream inflammatory mediators and potentially interfering with receptor-mediated signaling.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by sPLA2-IIA, which are targeted by this compound.
Figure 1: sPLA2-IIA Signaling Pathways in Cancer.
Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. These should be adapted based on the specific cell line, mouse strain, and experimental objectives.
Xenograft Tumor Model Establishment
A common model for assessing anti-cancer therapeutics is the subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, PC-3 for prostate cancer)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Figure 2: Xenograft Model Establishment Workflow.
Preparation and Administration of this compound
Proper formulation and administration are critical for achieving desired exposure and therapeutic effect.
Vehicle Formulation: For in vivo use, this compound can be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for indole-based inhibitors for oral or intraperitoneal administration is:
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Preparation of Dosing Solution (Example for 10 mg/kg dose):
-
Calculate the required amount of this compound based on the average weight of the mice and the desired dose.
-
Dissolve the calculated amount of this compound in DMSO first.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Add saline to the final volume and vortex to ensure a homogenous suspension.
Administration:
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO) are common routes. Intravenous (IV) administration has also been reported for sPLA2 inhibitors.[1]
-
Dosage: Based on previous studies with this compound in mice for other indications, a dose range of 10-50 mg/kg can be considered for initial efficacy studies. Dose-response studies are recommended to determine the optimal therapeutic dose. A study on acute murine toxoplasmosis reported doses ranging from 0.2 to 100 mg/kg, with toxic effects observed at 100 mg/kg.
-
Frequency: Once or twice daily administration is a typical starting point.
-
Duration: Treatment should continue for a predefined period, for example, 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
Efficacy Evaluation
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Plot mean tumor volume ± SEM for each group over time.
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or biomarker analysis).
Figure 3: Treatment and Efficacy Evaluation Workflow.
Quantitative Data
While specific in vivo cancer efficacy data for this compound is limited in publicly available literature, the following tables summarize data from studies on sPLA2-IIA knockdown and other sPLA2 inhibitors in mouse cancer models to provide an expected range of activity.
Table 1: Effect of sPLA2-IIA Knockdown on Tumor Growth in a Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Endpoint | Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| A549 (Lung Cancer) | Nude Mice | Wild-Type | Day 23 | ~800 | - | [2] |
| A549 (Lung Cancer) | Nude Mice | sPLA2-IIA Knockdown | Day 23 | ~400 | ~50 | [2] |
Note: This table demonstrates the effect of reducing sPLA2-IIA levels, the target of this compound, on tumor growth.
Table 2: Efficacy of sPLA2 Inhibitors in Preclinical Cancer Models
| Inhibitor | Cancer Model | Administration Route & Dose | Treatment Schedule | Outcome | Reference |
| Quercitrin (sPLA2-IIA inhibitor) | Ehrlich Ascites Carcinoma (EAC) in mice | Intraperitoneal, 25 mg/kg | Daily for 9 days | Increased lifespan by 47% | [3] |
| Bromoenol lactone (iPLA2 inhibitor) | SKOV3 Ovarian Cancer Xenograft | Intraperitoneal, 1 mg/kg | 3 times/week for 4 weeks | 80% reduction in tumor number | |
| Celastrol (sPLA2-IIA inhibitor) | Mouse Paw Edema Model | Co-injection with sPLA2-IIA | Single dose | Dose-dependent edema inhibition | [4] |
Note: This table provides examples of the efficacy of other sPLA2 inhibitors in various in vivo models.
Disclaimer: The provided protocols and data are for informational and guidance purposes only. Researchers should develop and validate their own specific protocols based on their experimental goals and in compliance with all relevant institutional and regulatory guidelines for animal welfare.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of secretory phospholipase A2 IIa reduces lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model [frontiersin.org]
- 4. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of LY-311727
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the dose-response curve of LY-311727, a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA). The protocols outlined below are intended to assist in the preclinical evaluation of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Group IIA secretory phospholipase A2 (sPLA2-IIA) enzyme.[1][2] sPLA2-IIA is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to produce free fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2-IIA, this compound can effectively block these inflammatory pathways.
Mechanism of Action: this compound acts as a competitive inhibitor, binding non-covalently to the active site of the sPLA2-IIA enzyme.[1] This prevents the substrate from binding and subsequent hydrolysis. Its high selectivity for sPLA2-IIA over other sPLA2 isoforms makes it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against various sPLA2 isoforms. This data is crucial for understanding its selectivity profile.
| Enzyme Target | Inhibitor | IC50 Value | Assay Conditions | Reference |
| Human non-pancreatic sPLA2 (Group IIA) | This compound | 0.47 µM | In vitro enzyme activity assay | [1][3] |
| Porcine pancreatic sPLA2 (Group IB) | This compound | >10 µM | In vitro enzyme activity assay | [2] |
| Human Group V sPLA2 | This compound | 36 nM | In vitro enzyme activity assay | [4][5] |
| Human Group X sPLA2 | This compound | Modest inhibition | Inhibition studies with bacterial expressed hGX sPLA2 | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Signaling Pathway of sPLA2-IIA and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by sPLA2-IIA and the point of intervention for this compound.
Caption: sPLA2-IIA signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro sPLA2 Enzyme Activity Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human sPLA2-IIA. Commercially available kits, such as the Secretory Phospholipase A2 Activity Assay Kit (Fluorometric), can be used.[1]
Principle: The assay utilizes a synthetic substrate that upon cleavage by sPLA2, releases a product that reacts with a fluorescent probe to generate a quantifiable signal. The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human sPLA2-IIA
-
sPLA2 Assay Buffer
-
Fluorogenic sPLA2 substrate (e.g., a synthetic thiophospholipid)
-
Fluorescent Probe
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in sPLA2 Assay Buffer to obtain a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).
-
Enzyme and Inhibitor Incubation: Add 10 µL of each this compound dilution to the wells of the 96-well plate. Add 20 µL of recombinant human sPLA2-IIA solution to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the substrate cocktail containing the fluorogenic sPLA2 substrate and the fluorescent probe according to the manufacturer's instructions. Add 70 µL of the substrate cocktail to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm).[1] Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Normalize the data by expressing the remaining enzyme activity as a percentage of the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based NF-κB Translocation Assay
This protocol assesses the functional consequence of sPLA2-IIA inhibition by this compound in a cellular context. sPLA2-IIA is known to activate the NF-κB signaling pathway, a key regulator of inflammation.[7]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by sPLA2-IIA or TNF-α), NF-κB translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy. This compound is expected to inhibit sPLA2-IIA-induced NF-κB translocation.
Materials:
-
Human cell line expressing sPLA2-IIA receptors (e.g., A549 human lung carcinoma cells).[7]
-
Cell culture medium and supplements
-
Recombinant human sPLA2-IIA or TNF-α (as a positive control for NF-κB activation)
-
This compound
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
96-well imaging plate
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells into a 96-well imaging plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Cell Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human sPLA2-IIA or TNF-α for 30-60 minutes. Include an unstimulated control.
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain within the nuclear region (defined by the DAPI stain) relative to the cytoplasmic region.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB translocation for each concentration of this compound compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the dose-response curve of this compound.
Caption: General workflow for dose-response curve determination of this compound.
References
- 1. abcam.com [abcam.com]
- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing LY-311727 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of LY-311727 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), an enzyme pivotal in the inflammatory cascade through the liberation of arachidonic acid from cell membranes.[1] Accurate preparation of this inhibitor is critical for reliable and reproducible results in various cell-based and biochemical assays. This guide includes information on the chemical properties of this compound, a step-by-step protocol for solubilization, storage recommendations, and a detailed methodology for a common cell-based application: the inhibition of prostaglandin E2 (PGE2) production.
Introduction to this compound
This compound is a selective inhibitor of secreted phospholipase A2 (sPLA2), with potent activity against the Group IIA isoform.[1] sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids, most notably arachidonic acid. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, leading to a reduction in the production of these pro-inflammatory molecules. Its selectivity makes it a valuable tool for studying the specific roles of sPLA2 in various physiological and pathological processes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 430.43 g/mol | [1][2][3] |
| Molecular Formula | C₂₂H₂₇N₂O₅P | [1][2][3] |
| CAS Number | 164083-84-5 | [1][2][3] |
| Purity | ≥97% | [1][2] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Appearance | Crystalline solid | |
| Storage (Powder) | Store at +4°C | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for serial dilutions for most cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.30 mg of this compound powder into the tared tube.
-
-
Solubilization in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Application Protocol: Inhibition of Prostaglandin E2 (PGE2) Production in Cell Culture
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the production of PGE2 in a suitable cell line (e.g., macrophages, fibroblasts) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Adherent cell line known to produce PGE2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
10 mM this compound stock solution in DMSO
-
Prostaglandin E2 (PGE2) ELISA kit
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for the specific cell line.
-
Incubate the cells for 24 hours in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours in the CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration known to induce a robust PGE2 response in the chosen cell line (e.g., 1 µg/mL). A negative control group (untreated, unstimulated cells) should also be included.
-
Incubate the cells for a further 18-24 hours. The optimal incubation time should be determined experimentally.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the clarified supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal response).
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: sPLA2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols for sPLA2 Inhibition Assay Using LY-311727
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipase A2 (sPLA2) enzymes are a class of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[2] Notably, the release of arachidonic acid by sPLA2 is the rate-limiting step in the biosynthesis of eicosanoids, which are potent inflammatory mediators.[3][4] Given their central role in inflammation, sPLA2s have emerged as a key therapeutic target for a range of inflammatory diseases.
LY-311727 is a potent and selective inhibitor of secretory non-pancreatic phospholipase A2 (sPLA2).[5][6] It has been instrumental in elucidating the role of sPLA2 in various inflammatory models. These application notes provide detailed protocols for utilizing this compound in sPLA2 inhibition assays, guidance on data interpretation, and an overview of the sPLA2 signaling pathway.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various sPLA2 isoforms is a critical parameter for designing and interpreting experiments. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| sPLA2 Isoform | IC50 Value | Reference(s) |
| Human Group IIA sPLA2 | <1 µM | [5][6] |
| Human Group IIA sPLA2 | 23 nM | [7] |
| Human Group IIA sPLA2 | ~50 nM | [1] |
| Human Group V sPLA2 | 36 nM | [4] |
| Human Group V sPLA2 | ~2000 nM | [1] |
| Human Group X sPLA2 | ~750 nM | [1] |
| Porcine Pancreatic sPLA2 | >1500-fold selectivity vs. human Group IIA | [6] |
Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the inflammatory cascade. Pro-inflammatory stimuli trigger the expression and secretion of sPLA2. The enzyme then acts on membrane phospholipids to release arachidonic acid, which is subsequently converted into various pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Caption: sPLA2 Inflammatory Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Several assay formats can be adapted for measuring sPLA2 inhibition by this compound. A fluorometric assay is a common and sensitive method. The following protocol is a generalized procedure that should be optimized for specific experimental conditions.
Fluorometric sPLA2 Inhibition Assay Protocol
This protocol is based on the use of a synthetic fluorescent substrate that is cleaved by sPLA2 to release a fluorescent product.
1. Materials and Reagents:
-
Human recombinant sPLA2 (specific isoform of interest)
-
This compound
-
Fluorescent sPLA2 substrate (e.g., a proprietary substrate from a commercial kit)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.5, containing CaCl2 and KCl)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
sPLA2 Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
sPLA2 Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions, typically by diluting it in the assay buffer.
3. Experimental Workflow:
The following diagram outlines the general workflow for the sPLA2 inhibition assay.
Caption: General workflow for the sPLA2 inhibition assay.
4. Assay Procedure (96-well plate format):
-
Add Inhibitor: To the wells of a 96-well black microplate, add 10 µL of the serially diluted this compound solutions. For the control (uninhibited) wells, add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add Enzyme: Add 40 µL of the diluted sPLA2 enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the sPLA2 substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
5. Data Analysis:
-
Calculate Reaction Rates: For each well, plot the fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate in the absence of the inhibitor.
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of sPLA2 in health and disease. The protocols and data presented in these application notes provide a framework for the effective use of this compound in sPLA2 inhibition assays. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results. The provided signaling pathway and experimental workflow diagrams offer a visual guide to the underlying biological processes and the practical steps involved in performing these assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Cell-Based Assays Using LY-311727
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), particularly targeting the Group IIA isoform (sPLA2-IIA).[1] sPLA2 enzymes are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid (AA). AA is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these inflammatory mediators. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
Secretory PLA2 enzymes, upon activation by inflammatory stimuli, act on cell membranes to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes. These eicosanoids are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, pain, and fever. This compound, by inhibiting sPLA2, prevents the release of arachidonic acid, thus mitigating the downstream inflammatory response.
Figure 1: Simplified signaling pathway of sPLA2-mediated inflammation and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following table summarizes key inhibitory concentrations (IC50) and effective doses (ED50).
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Human non-pancreatic sPLA2 (hnps-PLA2) | IC50 | < 1 µM | [1] |
| Enzymatic Assay | Porcine pancreatic sPLA2 | IC50 | > 1500-fold higher than for hnps-PLA2 | [1] |
| Cell-Based Assay | Guinea Pig Bronchoalveolar Lavage (BAL) Cells | IC50 (Thromboxane Release) | 1.8 µM | |
| Ex Vivo Assay | Guinea Pig (i.v. administration) | ED50 (rh-sPLA2 inhibition in BAL cells) | 50 mg/kg | |
| Enzymatic Assay | Human Group IIA sPLA2 (hG-IIA) | IC50 | 0.47 µM | [2] |
| Enzymatic Assay | Porcine Group IB sPLA2 (pG-IB) | IC50 | 8 µM | [2] |
Experimental Protocols
sPLA2 Inhibition Assay (Colorimetric)
This assay measures the ability of this compound to inhibit the enzymatic activity of sPLA2 using a colorimetric substrate.
Workflow:
Figure 2: Experimental workflow for the sPLA2 colorimetric inhibition assay.
Materials:
-
Human recombinant sPLA2-IIA
-
This compound
-
Lecithin (substrate)
-
Sodium taurodeoxycholate (NaTDC)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl2)
-
Phenol red (colorimetric indicator)
-
Tris-HCl buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the Substrate Mixture:
-
Prepare a solution containing 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl2, and 0.055 mM phenol red in deionized water.
-
Adjust the pH of the reaction mixture to 7.6 with Tris-HCl.
-
-
Prepare sPLA2 and this compound Solutions:
-
Dissolve human recombinant sPLA2-IIA in 10% acetonitrile to a working concentration (e.g., 0.02 µg/µl).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µl of the sPLA2 solution to each well.
-
Add 10 µl of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 1 ml of the substrate mixture to each well.
-
Immediately measure the absorbance at 558 nm and continue to monitor the kinetics of the reaction for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Thromboxane B2 (TXB2) Release Assay in Bronchoalveolar Lavage (BAL) Cells
This assay measures the inhibitory effect of this compound on sPLA2-induced release of thromboxane A2 (measured as its stable metabolite, TXB2) from primary cells.
Workflow:
Figure 3: Experimental workflow for the thromboxane B2 release assay.
Materials:
-
Guinea pig bronchoalveolar lavage (BAL) cells
-
Recombinant human sPLA2 (rh-sPLA2)
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Thromboxane B2 (TXB2) ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Preparation:
-
Isolate BAL cells from guinea pigs according to standard protocols.
-
Resuspend the cells in an appropriate cell culture medium and adjust the cell density.
-
-
Assay Procedure:
-
Seed the BAL cells into a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a predetermined concentration of rh-sPLA2 to induce thromboxane release.
-
Incubate for an appropriate time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
TXB2 Measurement:
-
Measure the concentration of TXB2 in the collected supernatants using a commercially available TXB2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 release for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Prostaglandin E2 (PGE2) and Arachidonic Acid (AA) Release Assay in Macrophages
This protocol details the measurement of this compound's effect on LPS-stimulated PGE2 and AA release in a macrophage cell line.
Workflow:
Figure 4: Workflow for PGE2 and AA release assay in macrophages.
Materials:
-
Macrophage cell line (e.g., P388D1 or RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Prostaglandin E2 (PGE2) ELISA kit
-
Radiolabeled [3H]arachidonic acid (for AA release)
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling (for AA release):
-
Culture macrophages in appropriate medium. For AA release, incubate cells with [3H]arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids. Wash cells to remove unincorporated label.
-
-
Assay Procedure:
-
Seed the cells in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25 µM) or vehicle for 20 minutes.
-
Stimulate the cells with LPS (e.g., 1 µg/ml) for the desired time (e.g., 18 hours for PGE2, variable for AA release kinetics).
-
Collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
-
AA Release Measurement:
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter to determine the amount of released [3H]arachidonic acid.
-
-
Data Analysis:
-
Calculate the inhibition of LPS-induced PGE2 and AA release by this compound.
-
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of this compound on the release of pro-inflammatory cytokines from stimulated human PBMCs.
Workflow:
Figure 5: Workflow for cytokine release assay in human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS) or other stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
RPMI 1640 medium with 10% FBS
-
Ficoll-Paque for PBMC isolation
-
ELISA or multiplex assay kits for TNF-α, IL-6, and IL-1β
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI medium.
-
-
Assay Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/ml).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatant.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 values if applicable.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the biological activity of the sPLA2 inhibitor, this compound, in various cell-based assay systems. These assays are crucial for understanding its mechanism of action and for the preclinical evaluation of its anti-inflammatory potential. Proper execution of these protocols will yield valuable quantitative data to support drug development programs.
References
Application Notes and Protocols for In Vivo Administration of LY-311727
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting the type IIA isoform (sPLA2-IIA).[1][2] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2-IIA, this compound can attenuate the production of these mediators, making it a valuable tool for investigating the role of sPLA2-IIA in various inflammatory and disease models. These application notes provide detailed protocols for the in vivo administration of this compound based on available preclinical research.
Data Presentation
In Vivo Study Parameters for this compound
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| Murine (Mouse) | Not Specified | 100 mg/kg | Acute Toxoplasmosis | [1] |
| Guinea Pig | Intravenous (i.v.) | 50 mg/kg (ED50) | Inhibition of sPLA2-induced thromboxane release | [3] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 430.43 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH |
Experimental Protocols
Protocol 1: Intravenous Administration in Guinea Pigs
This protocol is based on a study investigating the functional inhibition of sPLA2 in the lung.[3]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Sterile saline (0.9% NaCl)
- Appropriate size syringes and needles for intravenous injection in guinea pigs
2. Preparation of Dosing Solution:
- Due to its solubility, this compound can be initially dissolved in a minimal amount of DMSO.
- For a 50 mg/kg dose in a 500g guinea pig (requiring 25 mg), dissolve the required amount of this compound in DMSO to create a stock solution.
- Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity (typically <5% of the total injection volume).
- Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
3. Administration Procedure:
- Administer the prepared this compound solution or vehicle control intravenously (i.v.) to the guinea pigs.[3]
- The study cited administered the compound 5 minutes before collecting bronchoalveolar lavage (BAL) fluid for ex vivo analysis.[3] The timing of administration relative to the experimental endpoint should be optimized based on the study design.
Protocol 2: Administration in a Murine Model (General Guidance)
This protocol provides general guidance for administering this compound to mice, based on the dosage used in an acute toxoplasmosis model.[1] The original study did not specify the administration route; therefore, common routes for in vivo studies are suggested.
1. Materials:
- This compound
- Vehicle (e.g., 0.25% carboxymethylcellulose as used for another compound in the same study, or a DMSO/saline mixture as described in Protocol 1)[1]
- Appropriate size syringes and needles for the chosen administration route (e.g., oral gavage, intraperitoneal injection)
2. Preparation of Dosing Solution:
- Based on the 100 mg/kg dosage, calculate the required amount of this compound per mouse.[1]
- For Oral Administration: A suspension can be prepared using a vehicle like 0.25% carboxymethylcellulose.[1]
- For Intraperitoneal or Intravenous Injection: Prepare a solution using a DMSO/saline vehicle as described in Protocol 1, ensuring the final DMSO concentration is well-tolerated by mice.
3. Administration Procedure:
- Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection).
- The frequency and duration of administration will depend on the specific experimental design and the pharmacokinetic properties of the compound. The toxoplasmosis study involved an acute model, suggesting a single or short-term dosing regimen.[1]
Mandatory Visualization
References
Determining the Optimal Concentration of LY-311727 for Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
LY-311727 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), with primary activity against group IIA and group V sPLA2 enzymes.[1][2] These enzymes play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor for various pro-inflammatory mediators, including prostaglandins and leukotrienes.[2][3][4] Inhibition of sPLA2 by this compound, therefore, represents a key strategy for mitigating inflammatory responses.[3][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro and in vivo experiments.
Mechanism of Action:
This compound functions as a specific inhibitor of sPLA2 enzymes. By blocking the active site of these enzymes, it prevents the liberation of arachidonic acid from cell membranes, thereby attenuating the production of downstream inflammatory signaling molecules.[3][5]
Data Presentation
The following tables summarize the reported effective concentrations and inhibitory activities of this compound from various studies. This data serves as a starting point for designing dose-response experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Assay System | Reported IC50/Effective Concentration | Reference |
| Group IIA sPLA2 | Isolated enzyme assay | < 1 µM | [1] |
| Group V sPLA2 | Isolated enzyme assay | 36 nM | [6] |
| Thromboxane A2 Release | Guinea pig bronchoalveolar lavage cells | IC50 = 1.8 µM | [7] |
| Contractile Responses | Not specified | ~1 µM (nearly abolishes response) | [1] |
| VEGF-mediated PAF Synthesis | Bovine Aortic Endothelial Cells (BAEC) & Human Umbilical Vein Endothelial Cells (HUVEC) | 100 µM (attenuates synthesis) | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Effective Dose | Effect | Reference |
| Mice with Mt-sPLA2 transgene | Intravenous (i.v.) | 3-30 mg/kg | Dose-dependent suppression of serum PLA2 activity | [1] |
| Guinea pigs | Intravenous (i.v.) | ED50 = 50 mg/kg | Inhibition of rh-sPLA2-induced thromboxane A2 release | [7] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Enzyme Inhibition Assay
This protocol provides a general method for determining the IC50 of this compound against a specific sPLA2 isoenzyme. Commercial inhibitor screening kits are also available and can be adapted.[8][9]
Materials:
-
Recombinant human sPLA2 (e.g., Group IIA or Group V)
-
Phospholipid substrate (e.g., diheptanoyl thio-phosphatidylcholine)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and NaCl)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution in assay buffer to create a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of sPLA2 enzyme to each well. Add the diluted this compound solutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate addition and reaction: Initiate the enzymatic reaction by adding the phospholipid substrate to each well.
-
Detection of activity: After a defined incubation period (e.g., 15-30 minutes), add DTNB to each well. The hydrolysis of the thio-substrate by sPLA2 will release a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
Measure absorbance: Read the absorbance at a wavelength of 410-420 nm using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Downstream Effects (e.g., PAF Synthesis)
This protocol outlines a method to assess the effect of this compound on a downstream cellular process mediated by sPLA2, such as VEGF-induced Platelet-Activating Factor (PAF) synthesis.[10][11]
Materials:
-
Endothelial cells (e.g., HUVECs or BAECs)
-
Cell culture medium and supplements
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound
-
[3H]-acetate
-
Scintillation counter
-
6-well plates
Procedure:
-
Cell culture: Culture endothelial cells to confluence in 6-well plates.
-
Pre-treatment with inhibitor: Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) in serum-free medium for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
Stimulation and labeling: Add VEGF to the medium to stimulate the cells. Simultaneously, add [3H]-acetate to the medium to label the newly synthesized PAF.
-
Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) to allow for PAF synthesis.
-
Lipid extraction: After incubation, stop the reaction and extract the lipids from the cells using an appropriate method (e.g., Bligh-Dyer extraction).
-
Separation and quantification: Separate the extracted lipids using thin-layer chromatography (TLC) to isolate the PAF. Scrape the corresponding band and quantify the amount of [3H]-labeled PAF using a scintillation counter.
-
Data analysis: Determine the effect of this compound on VEGF-induced PAF synthesis by comparing the radioactivity in the treated samples to the vehicle control.
Mandatory Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal experimental concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. oatext.com [oatext.com]
- 7. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sPLA2 (Type V) Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-311727 in the Study of Arachidonic Acid Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-311727 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade responsible for the liberation of arachidonic acid from membrane phospholipids.[1] The release of arachidonic acid is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation, pain, and fever. Understanding the role of sPLA2-IIA in various physiological and pathological processes is crucial for the development of novel anti-inflammatory therapeutics. This compound serves as an invaluable pharmacological tool to dissect the specific contribution of sPLA2-IIA to arachidonic acid release and downstream inflammatory signaling pathways.
These application notes provide detailed protocols and guidelines for the use of this compound in in vitro studies of arachidonic acid release.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various phospholipase A2 isoforms is summarized in the table below. This data highlights the selectivity of this compound for sPLA2-IIA.
| Enzyme | IC50 Value | Reference |
| Human non-pancreatic secretory PLA2 (sPLA2-IIA) | 0.47 µM | [2] |
| Human secretory PLA2 (sPLA2-IIA) from isolated enzyme | 23 nM | [3] |
| Human Group V sPLA2 (sPLA2-V) | ~36 nM | [4] |
| Porcine pancreatic sPLA2 (sPLA2-IB) | >1500-fold selective over sPLA2-IIA | [1] |
Signaling Pathway of Arachidonic Acid Release
The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade and the point of inhibition by this compound.
Caption: The Arachidonic Acid Cascade and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of sPLA2-IIA Activity
This protocol outlines a cell-free assay to determine the direct inhibitory effect of this compound on purified sPLA2-IIA.
Materials:
-
Purified human recombinant sPLA2-IIA
-
This compound
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 5 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the sPLA2-IIA enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the phospholipid substrate and DTNB to all wells.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the sPLA2-IIA activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Arachidonic Acid Release Assay using Radiolabeling
This protocol describes a method to measure the release of arachidonic acid from cultured cells treated with a pro-inflammatory stimulus in the presence or absence of this compound.
Materials:
-
Cell line of interest (e.g., macrophages, neutrophils, or other inflammatory cells)
-
Cell culture medium
-
[3H]-Arachidonic Acid
-
Pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan, or a specific agonist)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.
-
Wash the cells twice with serum-free medium to remove unincorporated [3H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with the pro-inflammatory agent for a predetermined time (e.g., 30 minutes to a few hours).
-
Collect the supernatant from each well.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of arachidonic acid release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.
-
Determine the effect of this compound on stimulus-induced arachidonic acid release by comparing the release in the presence of the inhibitor to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on arachidonic acid release in a cellular context.
Caption: Workflow for Cellular Arachidonic Acid Release Assay.
Conclusion
This compound is a critical tool for investigating the role of sPLA2-IIA in arachidonic acid metabolism. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of inflammation and for the evaluation of novel anti-inflammatory agents targeting this pathway. Careful optimization of experimental conditions, including cell type, stimulus, and incubation times, is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LY-311727 to Elucidate the Role of Group V sPLA₂ in VEGF-Mediated Platelet-Activating Factor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis and inflammation. A key aspect of its inflammatory response is the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator. The production of PAF in endothelial cells is initiated through the activation of the VEGF receptor 2 (VEGFR2/Flk-1/KDR) and proceeds via the remodeling pathway. This pathway is critically dependent on the activity of phospholipase A₂ (PLA₂) to generate the precursor molecule, lyso-PAF.
This document provides detailed application notes and protocols for utilizing the selective secreted phospholipase A₂ (sPLA₂) inhibitor, LY-311727, to specifically investigate the role of group V sPLA₂ in VEGF-mediated PAF synthesis. The differential inhibitory profile of this compound at varying concentrations allows for the dissection of the contributions of different sPLA₂ isoforms, making it a valuable tool for researchers in cell signaling, inflammation, and drug discovery.
Key Signaling Pathway
VEGF stimulation of endothelial cells triggers a signaling cascade that leads to the production of PAF. The key steps are outlined below:
-
VEGF Binding and Receptor Activation: VEGF-A binds to and activates its receptor, VEGFR2 (Flk-1/KDR), on the surface of endothelial cells.
-
Downstream Signaling Activation: This activation leads to the recruitment and phosphorylation of various downstream signaling molecules, including Phospholipase Cγ (PLCγ), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinases (MAPK) p42/44 and p38.[1][2]
-
Phospholipase A₂ Activation: The signaling cascade culminates in the activation of phospholipase A₂.
-
Lyso-PAF Formation: Activated PLA₂ hydrolyzes membrane phospholipids to produce lyso-PAF, the immediate precursor to PAF.[1]
-
PAF Synthesis: Lyso-PAF is then acetylated by lyso-PAF acetyltransferase (lyso-PAF AT) to form PAF.[1]
The following diagram illustrates this signaling pathway:
Application of this compound
This compound is a crucial tool for distinguishing the roles of different secreted phospholipase A₂ isoforms. Its inhibitory activity (IC₅₀) varies for different sPLA₂ groups. Notably, at a concentration of 1 µM, this compound is a selective inhibitor of group IIA sPLA₂, while at a higher concentration of 100 µM, it effectively inhibits both group IIA and group V sPLA₂.[3] This concentration-dependent selectivity allows for the design of experiments to specifically probe the involvement of group V sPLA₂ in a cellular process.
The experimental logic is as follows:
Quantitative Data Summary
The following tables summarize the quantitative effects of VEGF and various inhibitors on PAF synthesis in Bovine Aortic Endothelial Cells (BAEC) and Human Umbilical Vein Endothelial Cells (HUVEC).
Table 1: Effect of VEGF on PAF Synthesis
| Cell Type | Treatment | Fold Increase in PAF Synthesis (vs. Basal) |
| BAEC | VEGF (1 nM) | 28-fold[3][4] |
| HUVEC | VEGF (1 nM) | 4-fold[3][4] |
Table 2: Effect of this compound on VEGF-Induced PAF Synthesis
| Cell Type | Pretreatment with this compound | % Inhibition of VEGF-induced PAF Synthesis |
| BAEC | 1 µM | No significant effect[3] |
| BAEC | 100 µM | ~62%[3] |
| HUVEC | 1 µM | No significant effect[3] |
| HUVEC | 100 µM | ~81%[3] |
Table 3: Effect of Other Relevant Inhibitors on VEGF-Induced PAF Synthesis in BAEC
| Inhibitor | Target | Concentration | % Inhibition of VEGF-induced PAF Synthesis |
| U73122 | PLCγ | 10 µM | ~90% |
| PD98059 | p42/44 MAPK | 50 µM | ~100% |
| SB203580 | p38 MAPK | 10 µM | ~70% |
| SB203347 | Group IIA & V sPLA₂ | 10 µM | ~90%[3] |
| Sanguinarine | CoA-IT and lyso-PAF-AT | 500 nM | ~95%[3][4] |
Experimental Protocols
Protocol 1: Cell Culture and Stimulation
-
Cell Culture:
-
Culture Bovine Aortic Endothelial Cells (BAEC) or Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate media (e.g., DMEM for BAEC, M199 for HUVEC) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Grow cells to confluence in 6-well plates.
-
-
Pre-incubation with Inhibitors:
-
Prior to stimulation, wash the confluent cell monolayers with a serum-free medium.
-
Pre-incubate the cells with the desired concentration of this compound (1 µM or 100 µM) or other inhibitors (see Table 3) in a serum-free medium for 30 minutes at 37°C. For control wells, add the vehicle (e.g., DMSO) at the same final concentration.
-
-
VEGF Stimulation:
-
Following the pre-incubation period, add VEGF (final concentration of 1 nM) to the wells.
-
Simultaneously, add [³H]-acetate (a precursor for PAF labeling) and CaCl₂ (final concentration of 10 mM), as PAF synthesis is Ca²⁺-dependent.[3]
-
Incubate for 15 minutes at 37°C.
-
Protocol 2: PAF Extraction and Quantification
-
Lipid Extraction:
-
After the 15-minute stimulation, stop the reaction by adding methanol.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Perform a Bligh and Dyer lipid extraction by adding chloroform and water in a ratio that results in a single phase, followed by further additions of chloroform and water to separate the phases.
-
Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.
-
-
PAF Purification and Quantification:
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for High-Performance Liquid Chromatography (HPLC).
-
Inject the sample into an HPLC system equipped with a silica column.
-
Elute the lipids using a mobile phase such as a mixture of water, chloroform, and methanol.
-
Collect fractions at regular intervals and measure the radioactivity of each fraction using a beta-counter.
-
Identify the PAF-containing fractions by comparing their retention time to that of a [³H]-PAF standard.
-
Quantify the amount of [³H]-PAF synthesized by integrating the radioactivity in the corresponding peaks.
-
Conclusion
The strategic use of this compound at differential concentrations provides compelling evidence for the specific involvement of group V sPLA₂ in the synthesis of PAF in response to VEGF stimulation in endothelial cells. The lack of inhibition at a concentration selective for group IIA sPLA₂, coupled with significant inhibition at a concentration that also targets group V sPLA₂, strongly implicates the latter as the key enzyme in this inflammatory pathway.[3] These protocols and data provide a framework for researchers to further investigate the intricacies of VEGF signaling and to explore the therapeutic potential of targeting specific sPLA₂ isoforms in inflammatory and angiogenic disorders.
References
- 1. Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 [escholarship.org]
Application of LY-311727 in Bronchoalveolar Lavage Fluid Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in the pathogenesis of various inflammatory diseases, including those affecting the respiratory system. Bronchoalveolar lavage fluid (BALF) analysis is a critical tool in preclinical and clinical respiratory research, providing a window into the cellular and biochemical milieu of the lungs. This document provides detailed application notes and protocols for the use of this compound in BALF studies to investigate its anti-inflammatory potential in lung diseases.
Secretory PLA2 enzymes, particularly sPLA2-IIA, -V, and -X, are key to the inflammatory cascade. They hydrolyze phospholipids in cell membranes to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. In inflammatory lung conditions like asthma and acute respiratory distress syndrome (ARDS), elevated levels of sPLA2 in BALF are associated with disease severity. By inhibiting sPLA2, this compound offers a targeted therapeutic strategy to attenuate lung inflammation.
Data Presentation: Quantitative Effects of sPLA2 Inhibition on BALF Parameters
While comprehensive studies detailing the effects of this compound on a wide range of BALF inflammatory markers are limited in publicly available literature, existing data from studies on this compound and other potent sPLA2 inhibitors provide valuable insights.
Table 1: Effect of this compound on Thromboxane B2 (TXB2) Release from Guinea Pig BAL Cells
| Treatment Condition | IC50 (μM) |
| In vitro inhibition of rh-sPLA2-induced TXB2 release | 1.8 |
Data extracted from Fleisch, J. H., et al. (1997). This study demonstrates the direct inhibitory effect of this compound on the production of a key pro-inflammatory mediator in BAL cells.[1]
Table 2: Ex Vivo Effect of Intravenous this compound on rh-sPLA2-Induced TXB2 Release from Guinea Pig BAL Cells
| Administration Route | ED50 (mg/kg) |
| Intravenous (i.v.) | 50 |
Data extracted from Fleisch, J. H., et al. (1997). This demonstrates that systemically administered this compound can achieve sufficient concentrations in the lung to inhibit sPLA2 activity.[1]
Table 3: Illustrative Effect of a Potent Indole-based sPLA2 Inhibitor (RO061606) on BALF Eosinophil Infiltration in a Mouse Model of Asthma
| Treatment Group | BALF Eosinophils (x 10^4) |
| Vehicle Control | ~25.0 ± 5.0 |
| sPLA2 Inhibitor (RO061606) treated | ~10.0 ± 3.0 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of sPLA2 in Lung Inflammation
Caption: sPLA2-mediated inflammatory signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Mouse Model of Allergic Asthma
References
Troubleshooting & Optimization
Potential off-target effects of LY-311727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY-311727. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and specific inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA). It is often used as a tool compound to investigate the physiological and pathological roles of this specific sPLA2 isoform.
Q2: What is the known selectivity profile of this compound?
A2: this compound exhibits high selectivity for sPLA2-IIA. Notably, it shows over 1,500-fold greater selectivity for Group IIA sPLA2 compared to the pancreatic sPLA2 (Group IB sPLA2). This high degree of selectivity is a key feature of this inhibitor.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for sPLA2-IIA, all small molecule inhibitors have the potential for off-target effects, particularly at high concentrations. In a murine model of acute toxoplasmosis, a high dose of 100 mg/kg was associated with increased mortality, suggesting potential toxic effects at concentrations well above the IC50 for its primary target. Researchers should always perform dose-response experiments to determine the optimal concentration for their specific model system and consider the possibility of off-target effects when interpreting results at high concentrations.
Q4: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem to be related to sPLA2-IIA inhibition. What could be the cause?
A4: If you observe an unexpected phenotype, consider the following troubleshooting steps:
-
Confirm sPLA2-IIA expression: Verify that your experimental system expresses sPLA2-IIA. The effects of this compound will be most pronounced in systems with high levels of this enzyme.
-
Titrate the concentration: Perform a dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use a rescue experiment: If possible, try to rescue the phenotype by adding back the product of sPLA2-IIA activity (e.g., arachidonic acid or lysophospholipids) to see if the effect is specifically due to enzyme inhibition.
-
Employ a structurally unrelated sPLA2-IIA inhibitor: To confirm that the observed phenotype is due to sPLA2-IIA inhibition, use a different, structurally unrelated inhibitor of the same enzyme. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Consider the vehicle control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing the observed phenotype by treating cells with the vehicle alone at the same final concentration.
Q5: How can I assess the specificity of this compound in my experimental setup?
A5: To assess the specificity of this compound in your system, you can perform several experiments:
-
Measure sPLA2-IIA activity: Directly measure the activity of sPLA2-IIA in your system in the presence and absence of this compound to confirm target engagement.
-
Profile downstream signaling: Analyze the levels of downstream mediators of sPLA2-IIA signaling, such as prostaglandins and leukotrienes, to confirm that the inhibitor is blocking the expected pathway.
-
Perform a broad kinase screen (if applicable): If you suspect off-target effects on protein kinases, you can perform a commercially available kinase panel screen to test the activity of this compound against a wide range of kinases. However, as a non-kinase targeted compound, widespread kinase inhibition is less likely than for designated kinase inhibitors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No effect of this compound observed | Low or no expression of sPLA2-IIA in the experimental model. | Confirm sPLA2-IIA expression via qPCR, Western blot, or ELISA. |
| Inactive compound. | Verify the integrity and proper storage of the this compound stock solution. | |
| Insufficient concentration. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| High cellular toxicity | Off-target effects at high concentrations. | Lower the concentration of this compound to the minimal effective dose. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Standardize cell culture conditions, including passage number and seeding density. |
| Degradation of this compound. | Prepare fresh working solutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity and selectivity of this compound.
| Target | IC50 / Selectivity | Reference |
| Group IIA sPLA2 | 0.47 µM (IC50) | [1] |
| Pancreatic sPLA2 (Group IB) | >1,500-fold selectivity over Group IB | [1] |
Experimental Protocols
Protocol 1: Determination of sPLA2-IIA Inhibition in a Cell-Based Assay
-
Cell Culture: Plate cells that endogenously express sPLA2-IIA (e.g., A549, HCA-7) in a suitable culture medium and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation of sPLA2-IIA Activity: Stimulate the cells with a known activator of sPLA2-IIA, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), for the appropriate duration.
-
Measurement of Arachidonic Acid Release:
-
Label the cells with [³H]-arachidonic acid for 18-24 hours prior to the experiment.
-
After stimulation, collect the culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of arachidonic acid release relative to the stimulated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: sPLA2-IIA signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Troubleshooting inconsistent results with LY-311727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-311727. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), with particular activity against group IIA and group V sPLA2.[1] Its primary mechanism of action involves binding to the active site of sPLA2, thereby preventing the hydrolysis of phospholipids into arachidonic acid and lysophospholipids. This inhibition blocks the initial step in the arachidonic acid cascade, which is responsible for the production of various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Compound Solubility and Stability:
-
Issue: this compound has limited solubility in aqueous solutions. Precipitation in cell culture media can lead to a lower effective concentration and thus, variable results. The stability of the compound can also be influenced by the pH and temperature of the media.[2][3]
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid repeated freeze-thaw cycles of the stock solution. It is advisable to prepare working solutions immediately before use.
-
-
Cell Line Variability:
-
Issue: Different cell lines express varying levels of sPLA2 isoforms. The inhibitory effect of this compound will be more pronounced in cell lines with higher endogenous sPLA2 activity.
-
Recommendation: Characterize the expression levels of sPLA2 isoforms in your cell line of interest. Consider using a cell line known to have high sPLA2 expression for initial characterization of the inhibitor's activity.
-
-
Assay Conditions:
-
Issue: The presence of serum proteins in the culture media can impact the availability of this compound by non-specific binding.[4] The choice of viability or proliferation assay can also influence the outcome, as some assay reagents may interact with the compound.
-
Recommendation: If possible, perform initial experiments in serum-free media to establish a baseline. If serum is required, maintain a consistent serum concentration across all experiments. When using colorimetric or fluorometric assays, run appropriate controls to check for any interference from this compound itself.
-
Q3: My sPLA2 inhibition assay is yielding high background noise or inconsistent results. What should I check?
High background and inconsistency in sPLA2 assays can be due to several factors related to the assay setup and reagents.
-
Substrate Preparation:
-
Issue: Incomplete solubilization of the phospholipid substrate can lead to variable enzyme activity and high background.
-
Recommendation: Ensure the substrate is fully dissolved and forms uniform micelles or vesicles. Follow the manufacturer's instructions for substrate preparation carefully, which may involve sonication or vortexing.
-
-
Enzyme Activity:
-
Issue: The enzymatic activity of sPLA2 can be sensitive to pH, temperature, and the presence of cofactors like Ca2+.
-
Recommendation: Maintain a consistent and optimal pH and temperature throughout the assay. Ensure the presence of the required concentration of Ca2+ in the reaction buffer.
-
-
Assay Components:
-
Issue: The presence of interfering substances in the sample or reagents can affect the assay readout.
-
Recommendation: Use high-purity reagents and screen for any potential interference from your test compound with the detection method (e.g., colorimetric or fluorescent probes).
-
Data Presentation
Table 1: IC50 Values of this compound in Various Experimental Systems
| System/Cell Line | sPLA2 Isoform | IC50 Value | Reference |
| Isolated Enzyme (human) | Group IIA | 23 nM | [5] |
| Guinea Pig BAL Cells | rh-sPLA2 | 1.8 µM | [5] |
| Isolated Enzyme (human) | Group IIA | <1 µM | [1] |
| Isolated Enzyme (human) | Group IIA | 0.47 µM | [6] |
| Isolated Enzyme (porcine) | Group IB | 8 µM | [6] |
Experimental Protocols
Detailed Protocol for in vitro sPLA2 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on sPLA2.
Materials:
-
Recombinant human sPLA2 (Group IIA)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare Substrate Solution: Prepare the phospholipid substrate according to the manufacturer's instructions. This typically involves dissolving the substrate in an appropriate solvent and then diluting it in Assay Buffer to the desired final concentration.
-
Prepare Enzyme Solution: Dilute the recombinant sPLA2 in cold Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound working solution or vehicle control (Assay Buffer with DMSO). b. Add 20 µL of the diluted sPLA2 enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Add 200 µL of the substrate solution to each well to start the reaction. e. Immediately add 10 µL of DTNB solution to each well.
-
Measurement: a. Measure the absorbance at 405-414 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of sPLA2 and the inhibitory action of this compound.
Caption: General experimental workflow for sPLA2 inhibition assay with this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. oatext.com [oatext.com]
- 5. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time with LY-311727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with LY-311727, a potent inhibitor of secretory phospholipase A2 (sPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a chemical inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] Its primary mechanism of action is to bind to the active site of sPLA2, preventing the enzyme from hydrolyzing phospholipids.[2][3] This action blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes, thereby inhibiting inflammatory responses.[1][2][3]
Q2: What is the role of secretory phospholipase A2 (sPLA2) in cell signaling? A2: sPLA2s are a family of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[4][5] The released arachidonic acid is a key signaling molecule that can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids (prostaglandins, thromboxanes, leukotrienes).[4][6] These molecules are potent mediators of inflammation.[1][4] Additionally, some sPLA2 isoforms can alter cell function independently of their enzymatic activity by binding to specific cell surface receptors, such as the M-type receptor.[5][7][8]
Q3: Is this compound a selective inhibitor? A3: this compound has a high affinity for group II sPLA2 enzymes. However, studies have shown that it can also inhibit other sPLA2 isoforms, such as group V sPLA2, with an IC50 in the nanomolar range.[1] This highlights a common challenge in sPLA2 inhibitor research: achieving sufficient selectivity for a specific isoform.[1] Researchers should consider the potential for off-target effects on other sPLA2 groups present in their experimental system.
Q4: How should I prepare and store this compound stock solutions? A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q5: What is a typical starting concentration for in vitro experiments? A5: A common starting concentration for in vitro cell-based experiments is in the low micromolar to nanomolar range. However, the optimal concentration is highly dependent on the cell type, the specific sPLA2 isoform being targeted, and the experimental endpoint.[9] A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific application.
Optimizing Incubation Time: Troubleshooting Guide
Optimizing the incubation time is critical for achieving reliable and reproducible results. Pre-incubation of cells with this compound before applying a stimulus is often necessary to allow the inhibitor to enter the cells and engage with its target enzyme.
Q1: How do I determine the optimal pre-incubation time for this compound? A1: The optimal pre-incubation time varies depending on the cell type and the specific downstream pathway being measured. A time-course experiment is the most effective method for determination.[9][10] This involves treating cells with a fixed concentration of this compound (typically at or above the IC50) for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours) before adding your stimulus. The optimal time is the shortest duration that yields the maximum inhibitory effect. For many cell-based assays involving inflammatory stimuli, a pre-incubation period of 1-2 hours is a common starting point.[9]
Q2: I am not observing any inhibitory effect. Could the incubation time be the issue? A2: Yes, an inappropriate incubation time is a common reason for a lack of effect.[9]
-
Too Short: The inhibitor may not have had sufficient time to reach its target and exert its effect. Consider running a time-course experiment to find the optimal duration.[9][10]
-
Too Long: Prolonged incubation, especially at high concentrations, could lead to off-target effects or cytotoxicity, confounding the results. It may also cause the degradation of the compound in the culture medium.[10]
-
No Pre-Incubation: For many intracellular targets, adding the inhibitor and stimulus simultaneously may not allow enough time for the inhibitor to act before the stimulus triggers the downstream cascade. A pre-incubation step is highly recommended.[9]
Q3: My results are inconsistent across experiments. How can I improve reproducibility? A3: Inconsistent incubation times are a major source of variability.
-
Standardize Protocols: Ensure that the pre-incubation and co-incubation times are precisely controlled and documented for every experiment.
-
Temperature Stability: Perform incubations in a calibrated incubator to maintain a stable temperature, as temperature fluctuations can affect enzyme kinetics and inhibitor binding.[10]
-
Automate Timing: If possible, use automated liquid handlers or set timers to ensure consistent timing for reagent additions across all samples.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid issues with compound stability in aqueous solutions.[9]
Quantitative Data Summary
To optimize your experiments, it is essential to perform dose-response and time-course studies. The following tables provide examples of how to structure the data from these experiments.
Table 1: Example of a Dose-Response Experiment to Determine IC50 (Data shown is for illustrative purposes only)
| This compound Conc. (nM) | PGE2 Release (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1500 | 0% |
| 1 | 1275 | 15% |
| 10 | 825 | 45% |
| 50 | 765 | 49% |
| 100 | 450 | 70% |
| 500 | 225 | 85% |
| 1000 | 150 | 90% |
| Cells were pre-incubated with this compound for 2 hours before stimulation with a pro-inflammatory agent for 24 hours. |
Table 2: Example of a Time-Course Experiment to Optimize Pre-incubation Time (Data shown is for illustrative purposes only)
| Pre-incubation Time | PGE2 Release (pg/mL) | % Inhibition |
| 0 min | 1350 | 10% |
| 30 min | 900 | 40% |
| 1 hour | 600 | 60% |
| 2 hours | 375 | 75% |
| 4 hours | 390 | 74% |
| Cells were pre-incubated with 100 nM this compound for the indicated times before stimulation. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
Caption: Troubleshooting logic for experiments showing low or no inhibition.
Experimental Protocols
Protocol: Inhibition of PGE2 Release in LPS-Stimulated Macrophages
This protocol provides a general framework for assessing the inhibitory effect of this compound on the production of Prostaglandin E2 (PGE2), a key inflammatory mediator downstream of sPLA2.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
24-well tissue culture plates
Methodology:
-
Cell Seeding:
-
Plate RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Pre-incubation with this compound:
-
The following day, carefully aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 450 µL of serum-free DMEM containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate for the optimized pre-incubation time (e.g., 2 hours) at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile, serum-free DMEM.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For negative control wells, add 50 µL of serum-free DMEM without LPS.
-
The final volume in each well should be 500 µL.
-
-
Co-incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 release for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Plot the results to determine the IC50 value.
-
References
- 1. oatext.com [oatext.com]
- 2. scbt.com [scbt.com]
- 3. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 8. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of LY-311727 in Cell Lines
Welcome to the technical support center for researchers utilizing LY-311727 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the accurate assessment of its cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of secretory non-pancreatic phospholipase A2 (sPLA2), specifically group IIA sPLA2, with an IC50 value of less than 1 µM for the enzyme itself.[1][2][3] sPLA2 enzymes are crucial in various cellular processes, including inflammation, by hydrolyzing phospholipids to produce arachidonic acid, a precursor for pro-inflammatory eicosanoids.[1][4] this compound has been shown to suppress contractile responses induced by human non-pancreatic secretory phospholipase A2 and to attenuate VEGF-mediated platelet-activating factor (PAF) synthesis.[1][5][6]
Q2: What is the role of sPLA2-IIA in cancer, and what can I expect when treating cancer cell lines with this compound?
A2: The role of sPLA2-IIA in cancer is complex and can be context-dependent. Elevated levels of sPLA2-IIA have been observed in several cancers, including lung, prostate, colon, gastric, and breast cancers, and can be associated with a poor prognosis in some cases, such as prostate cancer.[2][4] The enzyme can promote tumorigenesis, proliferation, cell survival, and angiogenesis.[4] Conversely, some studies suggest that sPLA2-IIA can also promote apoptosis in certain cancer cells, like colon cancer cells.[7] Therefore, the cytotoxic effect of this compound may vary significantly between different cell lines. It is crucial to empirically determine its effect in your specific model system.
Q3: Are there any known cytotoxic effects of this compound?
Q4: How do I interpret the IC50 value for this compound in my cytotoxicity assay?
A4: The IC50 (Inhibitory Concentration 50) value represents the concentration of this compound required to inhibit a biological process, such as cell proliferation or viability, by 50%.[9][10] A lower IC50 value indicates a higher potency of the compound in inducing cytotoxicity.[10] It's important to note that the IC50 value can be influenced by the assay method used and the incubation time.[11][12][13] Therefore, consistency in your experimental protocol is key for obtaining reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells at the start of the experiment. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from wells on the outer edges of the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Low or no cytotoxicity observed | 1. Low sPLA2-IIA expression: The cell line may not express sPLA2-IIA or may not be dependent on its activity for survival. 2. Compound instability: this compound may degrade in the culture medium over long incubation periods. 3. Suboptimal assay conditions: The chosen cytotoxicity assay may not be sensitive enough or appropriate for the mechanism of cell death. | 1. Verify sPLA2-IIA expression in your cell line via qPCR or Western blot. Consider using a cell line with known sPLA2-IIA expression as a positive control. 2. Prepare fresh dilutions of this compound for each experiment and consider shorter incubation times. 3. Try a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity with an LDH assay vs. metabolic activity with an MTT assay). |
| High background in cytotoxicity assay | 1. Serum interference (LDH assay): Serum in the culture medium contains LDH, leading to high background. 2. Phenol red interference (colorimetric assays): Phenol red in the culture medium can affect absorbance readings. 3. Microbial contamination: Bacteria or yeast in the cell culture can interfere with the assay. | 1. Use serum-free medium during the LDH release period or use a medium-only background control.[14] 2. Use phenol red-free medium for the assay. 3. Regularly test your cell cultures for mycoplasma and other contaminants. |
| Unexpected increase in signal with this compound treatment (MTT/XTT assays) | 1. Induction of metabolic activity: Inhibition of sPLA2 may, in some cell types, lead to an initial increase in mitochondrial reductase activity. 2. Compound interference: this compound itself might directly reduce the tetrazolium salt. | 1. Corroborate results with an alternative cytotoxicity assay that does not measure metabolic activity (e.g., LDH or trypan blue exclusion). 2. Run a cell-free control with this compound and the assay reagent to check for direct reduction. |
Quantitative Data Summary
Due to the limited availability of public data on the cytotoxicity of this compound across a wide range of cancer cell lines, the following table provides a hypothetical example of how to present such data. Researchers should generate their own data for their specific cell lines of interest.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| A549 | Lung Carcinoma | MTT | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | > 100 |
| PC-3 | Prostate Adenocarcinoma | LDH | 72 | 15.2 |
| HCT-116 | Colorectal Carcinoma | MTT | 48 | 50.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Serum-free or low-serum cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium and add the treatment medium. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent.
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Cells treated with lysis buffer to determine the maximum releasable LDH.
-
Medium Background: Medium only to measure background LDH levels.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes). Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Caption: Simplified signaling pathway of sPLA2-IIA and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. A Concise Update on the Relevance of Secretory Phospholipase A2 Group IIA and its Inhibitors with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretory phospholipase A2-IIa is involved in prostate cancer progression and may potentially serve as a biomarker for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Expression of secretory phospholipase A2 in colon tumor cells potentiates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model [frontiersin.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Poor Bioavailability of LY-311727 in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential poor bioavailability of the selective secreted phospholipase A2 (sPLA2) inhibitor, LY-311727, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of secreted phospholipase A2 (sPLA2), with IC50 values of <1 μM for group IIA and <50 μM for group V sPLA2. It functions by blocking the hydrolysis of phospholipids at the sn-2 position, which in turn prevents the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids and platelet-activating factor (PAF).[1][2][3]
Q2: I am observing lower than expected in vivo efficacy with this compound. Could this be related to poor bioavailability?
Yes, low in vivo efficacy despite proven in vitro potency is a common indication of poor oral bioavailability. Poor bioavailability means that a low fraction of the administered drug reaches systemic circulation to exert its therapeutic effect. This can be due to several factors, including poor aqueous solubility, low dissolution rate, and extensive first-pass metabolism.
Q3: What are the known solubility properties of this compound?
This compound is soluble up to 100 mM in DMSO and in 1 equivalent of NaOH. Its solubility in aqueous buffers relevant to physiological conditions may be limited, which can contribute to poor absorption.
Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Lipid Nanoparticles: Encapsulating the drug in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance absorption and protect the drug from degradation.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract. | 1. Micronization: Reduce the particle size of the this compound powder. 2. Formulation in a solubilizing vehicle: Prepare a solution or suspension in a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL). 3. Develop a solid dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, HPMC). |
| High inter-individual variability in therapeutic response. | Food effects on drug absorption. The presence of food, particularly high-fat meals, can alter the GI environment and affect the dissolution and absorption of poorly soluble drugs. | 1. Administer this compound in a fasted state: This can help to reduce variability caused by food intake. 2. Develop a lipid-based formulation: Lipid formulations can help to reduce the effect of food on absorption. |
| Efficacy is observed with intraperitoneal (IP) but not oral (PO) administration. | Extensive first-pass metabolism in the liver after oral absorption. | 1. Co-administration with a cytochrome P450 inhibitor: This is a research tool to assess the extent of first-pass metabolism and is not a routine solution. 2. Explore alternative routes of administration: Sublingual or subcutaneous routes can bypass the liver and increase bioavailability. 3. Nanoparticle-based delivery systems: Certain nanoparticle formulations can be designed to be absorbed via the lymphatic system, thus avoiding first-pass metabolism. |
Data Presentation
The following table summarizes hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in a preclinical model (e.g., rats).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 ± 0.5 | 450 ± 100 | 225 |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 ± 0.3 | 900 ± 150 | 450 |
| SEDDS Formulation | 10 | 400 ± 70 | 0.8 ± 0.2 | 1500 ± 250 | 750 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Materials:
-
This compound powder
-
Mortar and pestle or a mechanical mill
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Particle size analyzer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
If using a mortar and pestle, triturate the powder for 15-20 minutes to achieve a fine, uniform consistency.
-
For larger quantities or more consistent results, use a mechanical mill following the manufacturer's instructions.
-
Verify the particle size reduction using a particle size analyzer. Aim for a mean particle size of less than 10 µm.
-
Gradually add the vehicle to the micronized powder while triturating or mixing to form a homogenous suspension.
-
Store the suspension at 2-8°C and use within a specified period, ensuring to vortex before each use.
-
Protocol 2: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
-
Objective: To disperse this compound in a hydrophilic polymer matrix to improve its dissolution.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)
-
Volatile solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the hydrophilic polymer in the volatile solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can be suspended in an aqueous vehicle for in vivo administration.
-
Mandatory Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving and evaluating the bioavailability of this compound.
References
Technical Support Center: Minimizing Variability in sPLA2 Assays with LY-311727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in secretory phospholipase A2 (sPLA2) assays when using the inhibitor LY-311727.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), with a particularly high affinity for group IIA sPLA2.[1] It functions by binding to the active site of the sPLA2 enzyme, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid and lysophospholipids. This inhibition blocks the downstream production of pro-inflammatory mediators.
Q2: What is the reported potency of this compound against different sPLA2 isoforms?
A2: this compound exhibits varying inhibitory activity against different sPLA2 isoforms. Its potency is typically highest for group IIA sPLA2.
| sPLA2 Isoform | IC50 Value | Reference |
| Human non-pancreatic sPLA2 (Group IIA) | < 1 µM | [1] |
| Isolated enzyme (presumed Group IIA) | 23 nM | [2] |
| Human Group V sPLA2 | ~36 nM | [3] |
| Porcine Pancreatic sPLA2 | >1500-fold less potent than against hnps-PLA2 | [1] |
Q3: What are the best practices for preparing and storing this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its inhibitory activity. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the common substrates used in sPLA2 assays?
A4: A common substrate used in commercially available sPLA2 assay kits is a 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl thio-PC). Upon hydrolysis by sPLA2 at the sn-2 position, a free thiol is released, which can then be detected colorimetrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[4] Other assays may use radiolabeled or fluorescently labeled phospholipid substrates.[5]
Troubleshooting Guide
Variability in sPLA2 assays can arise from multiple factors, from reagent preparation to data analysis. This guide addresses common issues encountered when using this compound.
Issue 1: Higher than Expected Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing reagents. Ensure consistent mixing in each well. |
| Inconsistent Incubation Times | Use a multichannel pipette to start reactions simultaneously. Stagger the addition of stop solution to maintain consistent incubation times for all wells. |
| Temperature Fluctuations | Ensure the plate is incubated at a stable and uniform temperature. Avoid placing the plate near drafts or on surfaces with uneven heating. |
| Substrate Aggregation | Ensure the phospholipid substrate is fully solubilized and vortexed thoroughly before use. Incomplete solubilization can lead to high background absorbance.[6] |
Issue 2: Lower than Expected Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh aliquots of this compound from a properly stored stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize the assay buffer composition, including pH and cofactors like Ca2+. The optimal pH for sPLA2 activity is typically around 8.5.[3] |
| High Enzyme Concentration | Reduce the concentration of the sPLA2 enzyme in the assay. High enzyme levels can overwhelm the inhibitor, leading to incomplete inhibition. |
| Substrate Competition | The type and concentration of the phospholipid substrate can influence the apparent inhibitory potency of this compound.[5] Consider optimizing the substrate concentration. |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Step |
| Substrate Auto-hydrolysis | Run a no-enzyme control (blank) to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from all measurements. |
| Contaminated Reagents | Use high-purity reagents and water to prepare all buffers and solutions. Ensure that samples are free of particulates and interfering substances like thiols.[6] |
| Incomplete Substrate Solubilization | Ensure the substrate is completely dissolved in the assay buffer. Incomplete dissolution can lead to high background absorbance.[6] |
Experimental Protocols
Detailed Protocol for a Chromogenic sPLA2 Inhibition Assay
This protocol is a general guideline based on commercially available sPLA2 assay kits that utilize a thio-PC substrate.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Group IIA)
-
This compound
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Diheptanoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare the sPLA2 enzyme solution to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Reconstitute the Diheptanoyl Thio-PC substrate and DTNB according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (No Enzyme): Assay Buffer and Substrate.
-
Positive Control (No Inhibitor): sPLA2 enzyme, Assay Buffer, and Substrate.
-
Inhibitor Wells: sPLA2 enzyme, diluted this compound, and Substrate.
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the sPLA2 enzyme (typically 25-37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Measure the absorbance at 405-414 nm using a microplate reader. Kinetic assays can be performed by taking readings at multiple time points.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
sPLA2 Signaling Pathway and the Action of this compound
Caption: sPLA2 hydrolyzes phospholipids to produce pro-inflammatory mediators.
Troubleshooting Workflow for sPLA2 Assays
Caption: A logical workflow for troubleshooting common sPLA2 assay issues.
Logical Relationships in sPLA2 Inhibitor Characterization
Caption: Key inhibitor characteristics and their impact on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating sPLA2-IIA Inhibition: A Comparative Guide to LY-311727
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY-311727, a potent inhibitor of secretory phospholipase A2-IIA (sPLA2-IIA), with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid researchers in the evaluation and selection of sPLA2-IIA inhibitors for their studies.
The Role of sPLA2-IIA in Inflammation
Secretory phospholipase A2-IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade. It catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, while lysophospholipids can be converted to platelet-activating factor (PAF).[1][2] By initiating this cascade, sPLA2-IIA plays a critical role in the pathogenesis of various inflammatory diseases.
The signaling pathway of sPLA2-IIA involves its binding to the cell membrane, where it exerts its catalytic activity. This process is often initiated by inflammatory stimuli that lead to the externalization of anionic phospholipids, creating a favorable substrate for the cationic sPLA2-IIA enzyme.[1] The products of its enzymatic activity, arachidonic acid and lysophospholipids, are then converted into potent inflammatory mediators by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1]
Comparison of sPLA2-IIA Inhibitors
This compound is a well-characterized and potent inhibitor of sPLA2-IIA. However, several other inhibitors have been developed and evaluated. This section provides a comparative overview of their reported potencies. It is important to note that IC50 values can vary between different studies and assay conditions.
| Inhibitor Name | Other Names | Reported IC50 for sPLA2-IIA | Selectivity Profile | Reference(s) |
| This compound | 36 nM | Also inhibits group V sPLA2. | [1] | |
| Varespladib | LY315920, S-5920 | 9-14 nM | 5 to 10-fold less active against sPLA2-V and 40-fold less active against sPLA2-IB. | [1][2] |
| S-3319 | 29 nM | Selective for sPLA2-IIA. | [1][2] | |
| Quercitrin | 8.77 µM | Not specified. | [3] | |
| Celastrol | 6 µM | Also inhibits 5-LOX and COX-2. | [4] | |
| GK241 | 143 nM (human), 68 nM (mouse) | 10-fold more selective for GIIA than GV sPLA2. | [4] |
Experimental Protocols for Inhibitor Validation
Validating the efficacy of an sPLA2-IIA inhibitor requires a multi-faceted approach, employing in vitro enzymatic assays, cell-based models, and in vivo studies.
In Vitro Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of sPLA2-IIA. A common method involves a colorimetric or fluorometric readout.
Principle: A synthetic substrate containing a chromogenic or fluorogenic tag is hydrolyzed by sPLA2-IIA, leading to a measurable signal. The presence of an inhibitor reduces the rate of hydrolysis.
Detailed Protocol (Colorimetric Assay):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2 mM CaCl2).
-
Reconstitute the sPLA2-IIA enzyme in the assay buffer to a working concentration.
-
Prepare a stock solution of the substrate (e.g., a chromogenic phospholipid substrate like NBD-PE) in an appropriate solvent.
-
Dissolve the test inhibitor (e.g., this compound) and a known reference inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the assay buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add the sPLA2-IIA enzyme to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays for Downstream Effects
These assays assess the functional consequences of sPLA2-IIA inhibition in a cellular context by measuring the production of downstream inflammatory mediators.
Principle: Cells that produce inflammatory mediators in response to sPLA2-IIA activity (e.g., macrophages, endothelial cells) are stimulated in the presence or absence of the inhibitor. The levels of key mediators like Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) are then quantified.
Detailed Protocol (PGE2 Measurement):
-
Cell Culture and Plating:
-
Culture an appropriate cell line (e.g., RAW 264.7 macrophages) or primary cells in a suitable medium.
-
Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
-
Stimulation and Inhibition:
-
Pre-treat the cells with various concentrations of the sPLA2-IIA inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent known to induce sPLA2-IIA activity, such as lipopolysaccharide (LPS).
-
Include appropriate controls: unstimulated cells, cells stimulated with LPS only, and cells treated with the inhibitor only.
-
Incubate the cells for a period sufficient to allow for PGE2 production (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
In Vivo Models of Inflammation
In vivo models are crucial for evaluating the therapeutic potential of an sPLA2-IIA inhibitor in a whole-organism context. A commonly used model is LPS-induced inflammation in mice.
Principle: Administration of LPS to mice induces a systemic inflammatory response characterized by the upregulation of sPLA2-IIA and the production of inflammatory mediators. The efficacy of the inhibitor is assessed by its ability to attenuate these inflammatory responses.
Detailed Protocol (LPS-Induced Paw Edema):
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Divide the mice into several groups: a vehicle control group, an LPS control group, and groups treated with different doses of the sPLA2-IIA inhibitor.
-
-
Inhibitor Administration:
-
Administer the inhibitor (e.g., this compound) to the treatment groups via an appropriate route (e.g., intraperitoneal or oral) at a specified time before LPS challenge.
-
-
Induction of Inflammation:
-
Inject a sub-plantar dose of LPS into the hind paw of the mice in the LPS control and inhibitor-treated groups. Inject the vehicle control group with saline.
-
-
Assessment of Edema:
-
Measure the paw volume or thickness at regular intervals after LPS injection using a plethysmometer or calipers.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect paw tissue and/or blood samples.
-
Homogenize the paw tissue and measure the levels of sPLA2-IIA activity, PGE2, and other inflammatory cytokines (e.g., TNF-α, IL-6) using appropriate assays (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each inhibitor-treated group compared to the LPS control group.
-
Analyze the levels of inflammatory mediators to determine the effect of the inhibitor on the underlying inflammatory processes.
-
Conclusion
The validation of sPLA2-IIA inhibition is a critical step in the development of novel anti-inflammatory therapeutics. This compound serves as a valuable tool and benchmark for these studies due to its well-documented potency. This guide provides a framework for the comparative evaluation of sPLA2-IIA inhibitors, encompassing in vitro, cell-based, and in vivo methodologies. By employing these standardized protocols and considering the comparative data presented, researchers can make informed decisions in their pursuit of effective and selective sPLA2-IIA inhibitors.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Frontiers | Quercitrin neutralizes sPLA2IIa activity, reduces the inflammatory IL-6 level in PC3 cell lines, and exhibits anti-tumor activity in the EAC-bearing mice model [frontiersin.org]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of sPLA2 Inhibitors: LY-311727 Versus Varespladib (LY315920)
In the landscape of inflammatory disease research and drug development, the inhibition of secretory phospholipase A2 (sPLA2) has been a focal point for therapeutic intervention. This enzyme family plays a crucial role in the initiation of the arachidonic acid cascade, a key pathway in inflammation.[1][2][3] Among the numerous inhibitors developed, LY-311727 and Varespladib (formerly LY315920) have emerged as significant compounds. This guide provides a detailed, data-driven comparison of these two indole-derived sPLA2 inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action and Isoform Selectivity
Both this compound and Varespladib are potent inhibitors of sPLA2, acting by blocking the enzyme's active site and preventing the hydrolysis of phospholipids, which in turn halts the release of arachidonic acid.[1][2] However, their selectivity for different sPLA2 isoforms varies.
This compound is a potent inhibitor of group IIA sPLA2 (sPLA2-IIA).[4] It also demonstrates inhibitory activity against group V sPLA2 (sPLA2-V).[5]
Varespladib is recognized as a broad-spectrum sPLA2 inhibitor, demonstrating potent inhibition against group IIA, V, and X sPLA2 isoforms.[6] Its wider range of inhibition has led to its investigation in a broader array of conditions, most notably as a potential treatment for snakebite envenoming due to the prevalence of sPLA2 in snake venoms.[7][8]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and Varespladib against various sPLA2 enzymes. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target sPLA2 Isoform | Reported IC50 | Assay Type | Reference |
| This compound | Human non-pancreatic sPLA2 (hnps-PLA2) | 23 nM | Isolated enzyme assay | [9] |
| Human Group IIA sPLA2 | < 1 µM | Not specified | [4] | |
| Human Group V sPLA2 | ~36 nM | Not specified | [5] | |
| Porcine Pancreatic sPLA2 | >1500-fold less potent than against hnps-PLA2 | Not specified | [4] | |
| Varespladib (LY315920) | Human non-pancreatic sPLA2 (hnsPLA) | 7 nM | Not specified | |
| Human Group IIA sPLA2 | 9 nM | Not specified | [10] | |
| Human serum sPLA2 | 6.2 nM | Not specified | ||
| Rat serum sPLA2 | 8.1 nM | Not specified | ||
| Rabbit serum sPLA2 | 5.0 nM | Not specified | ||
| Guinea pig serum sPLA2 | 3.2 nM | Not specified | ||
| sPLA2 from various snake venoms | Nanomolar to picomolar range | Chromogenic assay | [6][8] |
Experimental Protocols
Accurate assessment of sPLA2 inhibition requires robust experimental protocols. Below are detailed methodologies for common assays used to evaluate inhibitors like this compound and Varespladib.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This assay measures the enzymatic activity of sPLA2 by detecting a colored product generated from a chromogenic substrate.
Materials:
-
Purified sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)
-
Chromogenic sPLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
Inhibitor compounds (this compound or Varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the sPLA2 enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds (this compound and Varespladib) in the assay buffer.
-
To each well of the microplate, add the sPLA2 enzyme solution.
-
Add the inhibitor dilutions to their respective wells. Include a control well with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[11][12]
-
Initiate the reaction by adding the chromogenic substrate to each well.[11][12]
-
Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 425 nm) in kinetic mode for a set duration (e.g., 30 minutes).[11][12]
-
The rate of change in absorbance is proportional to the sPLA2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block sPLA2-mediated release of arachidonic acid from cultured cells.
Materials:
-
Cultured cells that express sPLA2 (e.g., macrophages, endothelial cells)
-
[³H]-Arachidonic Acid
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide (LPS), cytokines)
-
Inhibitor compounds (this compound or Varespladib)
-
Scintillation cocktail and counter
Procedure:
-
Seed the cells in culture plates and allow them to adhere.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium overnight. This incorporates the radioactive arachidonic acid into the cell membranes.
-
Wash the cells to remove any unincorporated [³H]-Arachidonic Acid.
-
Pre-incubate the cells with various concentrations of the inhibitor (this compound or Varespladib) for a specified time.
-
Stimulate the cells with an appropriate agent to induce sPLA2 activity and arachidonic acid release.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of released [³H]-Arachidonic Acid.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated control without inhibitor.
-
Determine the IC50 value from the dose-response curve.
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of sPLA2 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: sPLA2's role in the arachidonic acid cascade.
Caption: Workflow for comparing sPLA2 inhibitors.
Conclusion
Both this compound and Varespladib are potent indole-based inhibitors of secretory phospholipase A2. Varespladib exhibits a broader spectrum of activity against multiple sPLA2 isoforms and generally displays lower IC50 values in the nanomolar range, indicating higher potency in the reported assays. The choice between these inhibitors for research purposes will depend on the specific sPLA2 isoforms of interest and the experimental context. Varespladib's extensive investigation as a potential therapeutic for snakebite envenoming underscores its potent and broad-spectrum inhibitory action against various sPLA2 enzymes. For researchers in drug development, the differing selectivity profiles of these two compounds offer valuable tools for dissecting the roles of specific sPLA2 isoforms in various inflammatory pathologies.
References
- 1. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. ycmd.yale.edu [ycmd.yale.edu]
- 7. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 12. Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LY-311727 and Other sPLA2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the selectivity and performance of LY-311727 with other notable secretory phospholipase A2 (sPLA2) inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the field of inflammation and related therapeutic areas.
Introduction to sPLA2 and its Inhibition
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Given their central role in inflammation, sPLA2s have emerged as significant therapeutic targets. A variety of inhibitors have been developed, each with distinct selectivity profiles against the various sPLA2 isoforms. This guide focuses on comparing the indole-derivative this compound with other well-characterized sPLA2 inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected sPLA2 inhibitors against various sPLA2 isoforms. It is important to note that these values are compiled from multiple studies and direct comparisons may be limited by variations in experimental conditions.
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Reference(s) |
| This compound | Group IIA | < 1000 | [2] |
| Group V | 36 | [3][4] | |
| Porcine Pancreatic (Group IB) | >1500-fold less potent than vs. Group IIA | [2] | |
| Group X | Binds modestly less tightly than to Group IIA | [5] | |
| Varespladib (LY315920) | Group IIA | 9 | [6] |
| Group V | Inhibits | [6] | |
| Group X | Inhibits | [6] | |
| S-3319 | Group IIA | 29 | |
| Celastrol | Group IIA | 6000 |
sPLA2 Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade, leading to the production of inflammatory mediators.
Figure 1. Simplified sPLA2 signaling pathway in inflammation.
Experimental Protocols for sPLA2 Inhibition Assays
The following are detailed methodologies for common assays used to determine the inhibitory activity of compounds against sPLA2.
Experimental Workflow for sPLA2 Inhibition Assay
Figure 2. General workflow for an in vitro sPLA2 inhibition assay.
Radiometric Assay
This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Purified sPLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-sn-glycero-3-phosphocholine)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the desired concentration of the test inhibitor.
-
Add the purified sPLA2 enzyme to the tube and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the substrate by suspending the radiolabeled phospholipid in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a quench solution (e.g., a mixture of Dole's reagent and heptane).
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the upper organic phase (containing the released radiolabeled fatty acid) to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
Fluorescence-Based Assay
This method utilizes a phospholipid substrate labeled with a fluorescent reporter group.
Materials:
-
Purified sPLA2 enzyme
-
Fluorescent phospholipid substrate (e.g., 1-O-(6-pyrenyl)decanoyl-2-O-(N-dansyl)glycero-3-phosphocholine)
-
Test inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM CaCl₂
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the purified sPLA2 enzyme to each well of the microplate.
-
Add the different concentrations of the test inhibitor to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Prepare the fluorescent substrate solution in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Chromogenic Assay
This assay employs a synthetic substrate that releases a chromogenic product upon hydrolysis by sPLA2.
Materials:
-
Purified sPLA2 enzyme
-
Chromogenic substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Test inhibitor
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 100 mM NaCl
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for thiol-based assays
-
96-well clear microplate
-
Spectrophotometric plate reader
Protocol:
-
Prepare a range of concentrations of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells and pre-incubate for 15 minutes.
-
For thiol-based assays, add DTNB to all wells.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 425 nm for the release of 4-nitro-3-hydroxybenzoic acid) over time using a plate reader.
-
Determine the initial reaction velocity from the linear phase of the absorbance curve.
-
Calculate the percent inhibition and the IC50 value for the test compound.
Conclusion
This compound is a potent inhibitor of group IIA and group V sPLA2. When compared to other inhibitors, its selectivity profile highlights its utility in research applications targeting these specific isoforms. Varespladib (LY315920) demonstrates broader inhibitory activity against isoforms IIa, V, and X. The choice of inhibitor will ultimately depend on the specific sPLA2 isoform of interest and the experimental context. The provided experimental protocols offer a foundation for researchers to design and execute robust sPLA2 inhibition assays to further characterize these and other novel inhibitors.
References
- 1. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sPLA2 (Type V) Inhibitor Screening Assay Kit - 96 Well | Visual Bioinformatics [visualbioinformatics.com]
- 4. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to LY-311727 for sPLA2 Inhibition in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-311727 with other alternatives for the inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. Detailed experimental data, protocols for key assays, and visual representations of signaling pathways are presented to assist in the design and interpretation of preclinical experiments.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
Secretory phospholipase A2 (sPLA2) enzymes, particularly the Group IIA isoform (sPLA2-IIA), play a critical role in the initiation of the inflammatory response.[1] These enzymes hydrolyze phospholipids at the cell membrane to release arachidonic acid (AA). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] By inhibiting sPLA2-IIA, compounds like this compound can effectively block the production of these downstream inflammatory molecules.
Caption: Signaling pathway of sPLA2-IIA-mediated inflammation and the inhibitory action of this compound.
Comparative Inhibitor Performance
This section provides a quantitative comparison of this compound with Varespladib, another well-characterized sPLA2 inhibitor.
| Inhibitor | Target | IC50 (sPLA2-IIA) | Selectivity | In Vitro Concentration | In Vivo Dose |
| This compound | sPLA2-IIA | 0.47 µM[3] | >1,500-fold over pancreatic sPLA2 (Group IB)[3] | 0.1 - 10 µM[4] | 3 - 30 mg/kg (i.v.)[4] |
| Varespladib (LY315920) | sPLA2 | Nanomolar to picomolar range (venom sPLA2s)[5][6] | Broad-spectrum sPLA2 inhibitor[5][7] | Not specified | 4 - 8 mg/kg[5][7] |
Experimental Controls for this compound Studies
The selection of appropriate controls is critical for the validation of experimental results.
| Control Type | In Vitro Assays | Cell-Based Assays | In Vivo Models |
| Positive Control | Recombinant sPLA2-IIA enzyme[3] | Lipopolysaccharide (LPS) to induce sPLA2-IIA expression and PGE2 release[8] | LPS to induce systemic inflammation[8] |
| Negative Control | Vehicle (e.g., DMSO, PBS)[3] | Vehicle-treated cells (with or without LPS)[8] | Vehicle-treated animals (with or without LPS) |
| Comparator | Varespladib or other known sPLA2 inhibitors | Varespladib or other known sPLA2 inhibitors | Varespladib or other known sPLA2 inhibitors |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
In Vitro sPLA2-IIA Enzymatic Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of sPLA2-IIA. A commercially available kit, such as the sPLA2 (Type IIA) Inhibitor Screening Assay Kit from Cayman Chemical, provides a standardized method.[6][9]
Protocol Workflow:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. bowdish.ca [bowdish.ca]
- 5. rwdstco.com [rwdstco.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. protocols.io [protocols.io]
- 8. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Comparative Analysis of LY-311727 Cross-reactivity with Phospholipase A2 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of LY-311727 across various phospholipase A2 (PLA2) subtypes. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity profile of this compound.
Introduction to this compound
This compound is a potent, indole-based inhibitor of secretory phospholipase A2 (sPLA2), with a particular focus on the Group IIA isoform (sPLA2-IIA).[1] sPLA2 enzymes are critical mediators in various inflammatory pathways, primarily through their role in the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to eicosanoids such as prostaglandins and leukotrienes. The selectivity of PLA2 inhibitors is a crucial aspect of their therapeutic potential, as off-target inhibition can lead to undesirable side effects.
Cross-reactivity Data
The inhibitory potency of this compound has been evaluated against several PLA2 subtypes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Phospholipase A2 Subtype | Species/Source | IC50 Value | Fold Selectivity vs. hGIIA (approx.) |
| Group IIA (hGIIA) | Human | < 1 µM | 1x |
| Human | 23 nM[1] | 1x | |
| Group V (hGV) | Human | 36 nM[2][3] | ~1.6x |
| Group IB (pGIB) | Porcine Pancreatic | 8 µM | ~348x |
| Group X (hGX) | Human | Binds modestly less tightly than to hGIIA | Not Quantified |
Note: The IC50 values for hGIIA are presented as reported in different studies. The fold selectivity is calculated based on the 23 nM value for hGIIA.
A study reported that this compound displays a 1,500-fold selectivity for human non-pancreatic sPLA2 (likely Group IIA) when compared to porcine pancreatic sPLA2 (Group IB).
Signaling Pathways
Secretory PLA2 enzymes play a pivotal role in the initiation of the arachidonic acid cascade. Upon activation by inflammatory stimuli, sPLA2s translocate to the cell membrane and hydrolyze phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, pain, and fever.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds like this compound against sPLA2.
Colorimetric Assay for sPLA2 Activity
This method is based on the use of a chromogenic substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine, and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), also known as Ellman's reagent.
Materials:
-
sPLA2 enzyme (e.g., recombinant human Group IIA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine
-
DTNB solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add a defined amount of sPLA2 enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and DTNB solution to each well.
-
Immediately start monitoring the change in absorbance at 405-414 nm over time. The cleavage of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
The rate of the reaction is proportional to the sPLA2 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Functional Assay: Measurement of Thromboxane A2 Release
This cell-based assay measures the functional consequence of sPLA2 inhibition by quantifying the release of a downstream inflammatory mediator.
Materials:
-
Guinea pig bronchoalveolar lavage (BAL) cells (or other suitable cell type, e.g., macrophages)
-
Recombinant human sPLA2 (rh-sPLA2)
-
This compound
-
Cell culture medium
-
Thromboxane B2 (TXB2) ELISA kit (TXA2 is unstable and is measured as its stable metabolite, TXB2)
Procedure:
-
Isolate and culture BAL cells.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with rh-sPLA2 to induce the release of arachidonic acid and subsequent eicosanoid production.
-
After an appropriate incubation time, collect the cell supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of TXB2 release for each concentration of this compound compared to the control (stimulated cells without inhibitor).
-
Determine the IC50 value from the dose-response curve.[1]
Logical Comparison of this compound Activity
The available data indicates that this compound is a potent inhibitor of Group IIA and Group V sPLA2s, with significantly lower activity against the Group IB isoform. This suggests a degree of selectivity for certain sPLA2 subtypes.
Conclusion
This compound demonstrates potent inhibition of human sPLA2 Group IIA and Group V, with significantly lower potency against porcine pancreatic Group IB. This selectivity profile suggests its potential as a tool for studying the specific roles of these sPLA2 isoforms in inflammatory processes. Further comprehensive screening against a wider panel of PLA2 subtypes would provide a more complete understanding of its cross-reactivity. The experimental protocols provided herein offer standardized methods for such comparative studies.
References
Unlocking Precision in Anti-Inflammatory Research: The Advantages of LY-311727 Over Non-Selective Inhibitors
In the intricate landscape of inflammatory pathway research and drug development, the specificity of molecular tools is paramount. LY-311727, a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) Group IIA, offers significant advantages over non-selective phospholipase A2 (PLA2) inhibitors.[1][2] By precisely targeting a key enzyme in the arachidonic acid cascade, this compound allows for a more nuanced investigation of inflammatory processes, minimizing the confounding effects of broad-spectrum inhibition.[3][4]
Secretory PLA2 enzymes, particularly sPLA2-IIA, are crucial upstream regulators in the inflammatory pathway.[5][6] They hydrolyze phospholipids in cell membranes to release arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4] Non-selective inhibitors, while blocking this process, also affect other PLA2 isoforms that are involved in routine cellular functions, leading to potential off-target effects and ambiguous experimental outcomes.
Enhanced Selectivity: A Clearer Mechanistic Insight
The primary advantage of this compound lies in its remarkable selectivity. It was designed to fit the active site of human non-pancreatic sPLA2, exhibiting potent inhibition of the Group IIA isoform while having a significantly lower affinity for other PLA2 groups.[1][2] For instance, this compound displays a 1,500-fold greater selectivity for sPLA2-IIA compared to porcine pancreatic sPLA2 (Group IB).[1] This high degree of specificity is critical for dissecting the precise role of sPLA2-IIA in various disease models without inadvertently perturbing other essential lipid signaling pathways.
In contrast, traditional non-selective PLA2 inhibitors, such as p-Bromophenacyl bromide (BPB), indiscriminately block multiple PLA2 isoforms. This lack of specificity can mask the true contribution of sPLA2-IIA to a pathological process and introduce unintended cellular responses, complicating data interpretation.
Table 1: Comparative Inhibitor Selectivity
| Inhibitor | Primary Target | Known Off-Targets | Key Advantages | Key Disadvantages |
| This compound | sPLA2-IIA[1] | sPLA2-V (at higher concentrations)[2][7] | High selectivity for sPLA2-IIA, allows for precise study of its role in inflammation. | May still have minor effects on other sPLA2 isoforms. |
| p-Bromophenacyl bromide (BPB) | Pan-PLA2 inhibitor | Multiple PLA2 isoforms (sPLA2, cPLA2) | Broadly inhibits arachidonic acid release. | Lack of specificity, confounds experimental results by affecting multiple pathways. |
| Indomethacin | Cyclooxygenases (COX-1/COX-2) | - | Targets downstream of PLA2, useful for comparing pathway points. | Does not inhibit leukotriene pathway; has known gastrointestinal side effects. |
Superior Potency and Efficacy in Functional Assays
This compound demonstrates high potency in both isolated enzyme and cell-based functional assays. It has an IC50 value of 23 nM for the isolated human sPLA2-IIA enzyme.[8] In functional assays, such as measuring the release of thromboxane A2 from guinea pig bronchoalveolar lavage cells stimulated with recombinant human sPLA2, this compound effectively reduces this inflammatory mediator's production with an IC50 of 1.8 µM.[8] This efficacy in a cellular context underscores its utility in studying the downstream consequences of sPLA2-IIA inhibition.
Table 2: Comparative Efficacy Data
| Inhibitor | Assay System | Endpoint Measured | IC50 / ED50 | Reference |
| This compound | Isolated human sPLA2-IIA | Enzyme Activity | 23 nM | [8] |
| This compound | Guinea Pig BAL Cells + rh-sPLA2 | Thromboxane A2 Release | 1.8 µM | [8] |
| This compound | Ex vivo Guinea Pig Model (i.v. admin) | Inhibition of rh-sPLA2 induced Thromboxane A2 release | 50 mg/kg | [8] |
Key Signaling Pathways and Experimental Workflows
The selective action of this compound allows for the precise interrogation of the sPLA2-IIA signaling cascade. Below are diagrams illustrating the targeted pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: sPLA2-IIA Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing PLA2 Inhibitors.
Detailed Experimental Protocol: sPLA2 Inhibition Assay
The following protocol is a generalized method for assessing the inhibitory activity of compounds against sPLA2, adapted from methodologies found in the literature.[8][9]
Objective: To determine the IC50 value of an inhibitor (e.g., this compound) against human recombinant sPLA2-IIA.
Materials:
-
Human recombinant sPLA2-IIA
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Assay Buffer: Tris-HCl, CaCl2, KCl, Bovine Serum Albumin (BSA)
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the reaction temperature (e.g., 37°C).
-
Prepare a working solution of the phospholipid substrate in the Assay Buffer.
-
Prepare a working solution of DTNB in the Assay Buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the inhibitor dilution or vehicle control.
-
Add 10 µL of the human recombinant sPLA2-IIA enzyme solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 200 µL of the pre-warmed phospholipid substrate solution to each well.
-
Immediately place the plate in a microplate reader set to the reaction temperature.
-
Monitor the absorbance at 414 nm every minute for 15-30 minutes. The increase in absorbance is due to the reaction of the thiol group released by PLA2 hydrolysis with DTNB.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (V0).
-
Plot the percentage of inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Conclusion
For researchers aiming to elucidate the specific contributions of sPLA2-IIA to inflammatory and other pathological states, this compound provides a superior tool compared to non-selective inhibitors. Its high selectivity and potency ensure that experimental findings can be more confidently attributed to the inhibition of this specific enzyme, thereby reducing ambiguity and advancing the targeted development of novel anti-inflammatory therapeutics. The use of this compound facilitates a clearer understanding of the arachidonic acid cascade and the precise role of sPLA2-IIA in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oatext.com [oatext.com]
- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Correlation of LY-311727 Activity: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the secretory phospholipase A2 (sPLA2) inhibitor, LY-311727, detailing its in vitro activity and correlating it with available in vivo data. By presenting quantitative data, experimental methodologies, and signaling pathway visualizations, this document aims to offer a comprehensive resource for researchers in the field of inflammation and drug discovery. The guide also includes a comparison with other notable sPLA2 inhibitors to provide a broader context for its activity.
Executive Summary
This compound is a potent inhibitor of group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in various inflammatory diseases through its role in the production of pro-inflammatory lipid mediators. While in vitro studies have consistently demonstrated its high inhibitory potency, the direct correlation to in vivo efficacy in inflammatory disease models is not extensively documented in publicly available literature. This guide synthesizes the available data to provide a cohesive overview of this compound's pharmacological profile and its standing relative to other sPLA2 inhibitors.
Data Presentation: Quantitative Comparison of sPLA2 Inhibitors
The following tables summarize the in vitro inhibitory activity and in vivo/ex vivo efficacy of this compound and comparator sPLA2 inhibitors, Varespladib and Darapladib.
Table 1: In Vitro Inhibitory Activity of sPLA2 Inhibitors
| Compound | Target Enzyme | Assay Type | IC50 | Citation |
| This compound | Human Group IIA sPLA2 (hG-IIA) | Not Specified | 0.47 µM | [1] |
| Porcine Pancreatic sPLA2 (pG-IB) | Not Specified | 8 µM | [1] | |
| Varespladib | Snake Venom sPLA2 | Chromogenic Assay | Nanomolar to Picomolar range | [2] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | Not Specified | 0.25 nM |
Table 2: In Vivo / Ex Vivo Efficacy of sPLA2 Inhibitors
| Compound | Animal Model | Efficacy Endpoint | Effective Dose / Outcome | Citation |
| This compound | Murine Toxoplasmosis | Survival | Ineffective, increased mortality at 100 mg/kg | |
| Guinea Pig (ex vivo) | Inhibition of sPLA2-induced Thromboxane A2 release | ED50 = 50 mg/kg (i.v.) | ||
| Transgenic Mice (Mt-sPLA2) | Suppression of circulating sPLA2 activity | Dose-dependent suppression (3-30 mg/kg, i.v.) | [3] | |
| Varespladib | Rat Snake Envenomation Model | Survival | Rescue from lethal doses (4-8 mg/kg) | [2] |
| Darapladib | ApoE-deficient Mice (Atherosclerosis) | Reduction of atherosclerotic plaque formation | 50 mg/kg/day (p.o.) inhibited plasma Lp-PLA2 by >60% | [4] |
| Diabetic/Hypercholesterolemic Swine (Atherosclerosis) | Reduction in plaque area and necrotic core | Markedly inhibited plasma and lesion Lp-PLA2 activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro sPLA2 Inhibition Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for assessing sPLA2 inhibition.
-
Enzyme and Substrate Preparation: Recombinant human sPLA2-IIA is used as the enzyme source. A fluorescently labeled phospholipid substrate, such as NBD-C6-HPC, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The sPLA2 enzyme is pre-incubated with varying concentrations of the inhibitor or vehicle control in a microplate well for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorescent phospholipid substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by sPLA2, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Ex Vivo Inhibition of sPLA2-Induced Thromboxane A2 Release in Guinea Pig Bronchoalveolar Lavage (BAL) Cells
This assay provides a functional measure of the inhibitor's activity in a cellular context.
-
Animal Dosing: Male guinea pigs are administered this compound intravenously at various doses.
-
BAL Fluid Collection: At a specified time point after dosing, the animals are euthanized, and bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs.
-
Cell Stimulation: The BAL fluid, containing alveolar macrophages and other cells, is collected and incubated with recombinant human sPLA2 (rh-sPLA2) to induce the release of thromboxane A2.
-
Thromboxane A2 Measurement: The concentration of thromboxane B2 (a stable metabolite of thromboxane A2) in the cell supernatant is measured using a specific enzyme immunoassay (EIA).
-
Data Analysis: The dose-dependent inhibition of thromboxane A2 release by this compound is determined, and the ED50 value (the dose that produces 50% of the maximal inhibitory effect) is calculated.
Rat Adjuvant-Induced Arthritis (AIA) Model
This is a standard in vivo model for evaluating the efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: Arthritis is induced in rats (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Compound Administration: Treatment with the test compound (e.g., this compound) or vehicle is typically initiated before or after the onset of clinical signs of arthritis and is administered daily via a relevant route (e.g., oral gavage).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by scoring the clinical signs of inflammation (erythema and swelling) in the paws. Paw volume can also be measured using a plethysmometer.
-
Data Analysis: The effect of the compound on the arthritis score and paw volume is compared to the vehicle-treated control group. The dose-response relationship is evaluated to determine the efficacy of the compound.
Mandatory Visualization
Signaling Pathway of Secretory Phospholipase A2 (sPLA2)
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro-In Vivo Correlation
Caption: General workflow for establishing in vitro-in vivo correlation.
Conclusion
This compound is a potent and selective inhibitor of sPLA2-IIA in vitro. The available in vivo and ex vivo data suggest that it can effectively inhibit sPLA2 activity in biological systems. However, a clear and direct correlation between its in vitro potency and in vivo efficacy in relevant inflammatory disease models, such as arthritis, is not well-established in the reviewed literature. This highlights a data gap that would be critical for the further development and clinical translation of this compound. The provided comparison with other sPLA2 inhibitors, Varespladib and Darapladib, which have been investigated in different therapeutic areas, offers valuable context for the potential applications and challenges in the development of sPLA2-targeted therapies. Further in vivo studies in established models of inflammation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
LY-311727 as a Reference Compound for sPLA2 Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-311727 with other secretory phospholipase A2 (sPLA2) inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate reference compound for their sPLA2 inhibitor screening programs.
Introduction to sPLA2 and the Role of Inhibitors
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation, host defense, and signal transduction.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids.[1][3] Arachidonic acid is a precursor for the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[1][4] Consequently, the inhibition of sPLA2 activity is a key therapeutic target for a range of inflammatory diseases.
This compound is a potent and well-characterized inhibitor of sPLA2, particularly the group IIA isoform (sPLA2-IIA), and has been widely used as a reference compound in the screening and development of novel sPLA2 inhibitors.[5]
Comparative Performance of sPLA2 Inhibitors
The inhibitory potency of various compounds against different sPLA2 isoforms is a critical factor in their evaluation as potential therapeutics. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other notable sPLA2 inhibitors.
| Compound | sPLA2 Isoform | IC50 Value | Reference(s) |
| This compound | Human Group IIA | < 1 µM | [5] |
| Human Group IIA | 23 nM | [6] | |
| Human Group V | 36 nM | [7][8] | |
| Varespladib (LY315920) | Human Group IIA | 7 nM, 9 nM | [9][10] |
| Human Group V | Inhibits | [11] | |
| Human Group X | Inhibits | [11] | |
| Rat Serum sPLA2 | 8.1 nM | [9][10] | |
| Rabbit Serum sPLA2 | 5.0 nM | [9][10] | |
| Guinea Pig Serum sPLA2 | 3.2 nM | [9][10] | |
| Human Serum sPLA2 | 6.2 nM | [9][10] | |
| S-3319 | Human Group IIA | 29 nM | [7] |
| Indomethacin | Rat Peritoneal Group II | ~28 µM | [12] |
| Human Synovial Group II | ~35 µM | [12] |
Experimental Protocols
Accurate and reproducible assessment of sPLA2 inhibition is paramount. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 inhibitor screening kits.[13]
Principle: The assay measures the enzymatic activity of sPLA2 by detecting the hydrolysis of a chromogenic substrate. The inhibitor's potency is determined by its ability to reduce the rate of substrate hydrolysis.
Materials:
-
Recombinant human sPLA2 enzyme (e.g., Group IIA, V, or X)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and bovine serum albumin)
-
Chromogenic sPLA2 substrate (e.g., diheptanoyl thio-phosphatidylcholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test compounds (including this compound as a reference) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor (this compound) in Assay Buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells with Assay Buffer only as a negative control (no inhibition) and wells with a known potent inhibitor as a positive control.
-
Add the sPLA2 enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the sPLA2 substrate solution to all wells.
-
Immediately add the DTNB solution to all wells. DTNB reacts with the free thiols generated upon substrate hydrolysis to produce a yellow-colored product.
-
Monitor the increase in absorbance at 405-414 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell-Based Assay for sPLA2 Activity
This protocol describes a method to assess the effect of sPLA2 inhibitors on thromboxane release from cells.[6]
Principle: sPLA2 activity in cells leads to the release of arachidonic acid, which is subsequently converted to thromboxane A2 (TXA2). The inhibitory effect of a compound can be quantified by measuring the reduction in TXA2 levels.
Materials:
-
Cell line expressing the target sPLA2 (e.g., guinea pig bronchoalveolar lavage (BAL) cells)
-
Cell culture medium
-
Recombinant human sPLA2 (rh-sPLA2)
-
Test compounds (including this compound)
-
Indomethacin (as a cyclooxygenase inhibitor control)
-
Arachidonic acid
-
Thromboxane B2 (TXB2) ELISA kit (TXA2 is unstable and is measured as its stable metabolite, TXB2)
Procedure:
-
Culture the cells to the desired density.
-
Harvest and resuspend the cells in fresh medium.
-
Pre-incubate the cells with various concentrations of the test compounds or this compound for a specified time.
-
Stimulate the cells with rh-sPLA2 to induce arachidonic acid release and subsequent thromboxane production.
-
As controls, include cells stimulated with arachidonic acid (to bypass sPLA2) and cells treated with indomethacin before rh-sPLA2 stimulation (to inhibit thromboxane synthesis).
-
After a defined incubation period, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the concentration of TXB2 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of thromboxane release for each compound concentration and determine the IC50 value.
Visualizing the sPLA2 Signaling Pathway and Screening Workflow
To better understand the mechanism of action of sPLA2 and the process of inhibitor screening, the following diagrams are provided.
Caption: The sPLA2 signaling cascade leading to inflammation.
Caption: A typical workflow for sPLA2 inhibitor screening.
Conclusion
This compound serves as an excellent reference compound for sPLA2 inhibitor screening due to its well-documented potency and selectivity, particularly for the group IIA isoform. This guide provides a framework for comparing its performance against other inhibitors and offers detailed experimental protocols to ensure reliable and reproducible results. The provided visualizations of the sPLA2 signaling pathway and a typical screening workflow further aid in understanding the context and execution of these essential drug discovery assays. Researchers should consider the specific sPLA2 isoform of interest and the desired inhibitor profile when selecting a reference compound and designing their screening cascade.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 3. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Varespladib - Wikipedia [en.wikipedia.org]
- 12. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Comparative Analysis of LY-311727 Specificity for Human vs. Rodent sPLA2-IIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of LY-311727 on human and rodent secretory phospholipase A2-IIA (sPLA2-IIA). The information presented is based on available experimental data to assist researchers in evaluating the suitability of this compound for their studies.
Introduction to this compound and sPLA2-IIA
Secretory phospholipase A2-IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to produce arachidonic acid, a precursor to various pro-inflammatory mediators.[1] Elevated levels of sPLA2-IIA are associated with a range of inflammatory diseases. This compound is a potent, selective inhibitor of sPLA2-IIA and has been widely used as a tool compound to investigate the pathological roles of this enzyme.
Quantitative Comparison of Inhibitory Activity
| Enzyme | Species | IC50 Value | Notes |
| sPLA2-IIA | Human | <1 μM [2] | General potency noted. |
| sPLA2-IIA | Human | 0.47 μM [3] | Specific IC50 value reported. |
| sPLA2-IIA | Human | 23 nM [4] | Determined using the isolated enzyme. |
| sPLA2-IIA | Rat | - | While a specific IC50 is not cited, this compound has been shown to have a biochemical effect in rat models of acute lung injury.[5] It has also been used in rat models of TNBS-induced colitis.[6] |
| sPLA2-IIA | Mouse | - | This compound has been used in in vivo mouse models, indicating activity against the murine enzyme.[2] |
| sPLA2-IB | Porcine (pancreatic) | ~34.5 μM | This compound displays approximately 1,500-fold selectivity for human sPLA2-IIA over porcine pancreatic sPLA2.[2] The human sPLA2-IIA IC50 of 23 nM was used for this calculation. |
| sPLA2-V | Human | 36 nM [1][7] | Shows potent inhibition, indicating some off-target activity. |
Experimental Protocols
Below are descriptions of common experimental methods used to determine the inhibitory activity of compounds like this compound against sPLA2-IIA.
Colorimetric Inhibition Assay
This method measures the enzymatic activity of sPLA2 by detecting the release of fatty acids from a phospholipid substrate.
-
Principle: The hydrolysis of a lecithin substrate by sPLA2 releases fatty acids, causing a pH change in the reaction buffer. A pH indicator, such as phenol red, is used to monitor this change colorimetrically.
-
Substrate Preparation: A solution of 3.5 mM lecithin, 3 mM sodium deoxycholate, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red is prepared in water, and the pH is adjusted to 7.6.[3]
-
Enzyme and Inhibitor Preparation: Human sPLA2-IIA is solubilized in 10% acetonitrile.[3] The test inhibitor, this compound, is prepared in a suitable solvent.
-
Assay Procedure:
-
10 µL of the sPLA2 solution is pre-incubated with 10 µL of the inhibitor solution (or vehicle control) for 20 minutes at room temperature.[3]
-
1 mL of the substrate solution is added to initiate the reaction.[3]
-
The change in absorbance at 558 nm is monitored over 5 minutes to determine the rate of hydrolysis.[3]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Functional Cell-Based Assay
This assay measures the downstream effects of sPLA2-IIA inhibition in a cellular context.
-
Principle: sPLA2-IIA-mediated release of arachidonic acid in cells leads to the production of eicosanoids like thromboxane A2. The inhibition of sPLA2-IIA results in a decrease in thromboxane A2 levels.
-
Cell Preparation: Bronchoalveolar lavage (BAL) cells are collected from guinea pigs. These cells, which include macrophages, eosinophils, and epithelial cells, are known to release thromboxane A2 in response to sPLA2.[4]
-
Assay Procedure:
-
BAL cells are incubated with various concentrations of this compound.[4]
-
Recombinant human sPLA2-IIA (rh-sPLA2) is added to the cells to stimulate thromboxane A2 release.[4]
-
The concentration of thromboxane B2 (a stable metabolite of thromboxane A2) in the cell supernatant is measured by a suitable method, such as ELISA.
-
The IC50 value is determined by the concentration of this compound that causes a 50% reduction in thromboxane B2 release.[4]
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of sPLA2-IIA inhibition, the following diagrams are provided.
Caption: Workflow for Colorimetric sPLA2-IIA Inhibition Assay.
Caption: Simplified sPLA2-IIA Signaling Pathway and Point of Inhibition.
Conclusion
This compound is a potent inhibitor of human sPLA2-IIA, with reported IC50 values in the nanomolar to low micromolar range. While direct quantitative data for its inhibition of rodent sPLA2-IIA is scarce, its demonstrated in vivo efficacy in rodent models suggests it is a valuable tool for studying the role of sPLA2-IIA in these species. Researchers should be aware of its potential off-target activity against other sPLA2 isoforms, such as sPLA2-V. The choice of experimental assay, whether a biochemical or a cell-based functional assay, will depend on the specific research question being addressed.
References
- 1. oatext.com [oatext.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of type-IIA secretory phospholipase A2 in animal models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency and Mechanism: A Comparative Analysis of LY-311727 and LY314024 in sPLA2 Inhibition
In the landscape of inflammatory response modulation, secretory phospholipase A2 (sPLA2) enzymes have emerged as a critical target for therapeutic intervention. These enzymes initiate the arachidonic acid cascade, leading to the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. This guide provides a comparative overview of two indole-based sPLA2 inhibitors, LY-311727 and LY314024, focusing on their inhibitory potency (IC50 values) and the experimental methodologies used for their evaluation.
Comparative Inhibitory Potency
The inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound have been determined against several sPLA2 enzymes, highlighting its efficacy and selectivity.
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | Human non-pancreatic secretory PLA2 (hnps-PLA2) | 23 nM[1] |
| Group IIA sPLA2 | < 1 µM[2][3] | |
| Group V sPLA2 | < 50 µM | |
| Group V sPLA2 | 36 nM[4] | |
| Inhibition of thromboxane release in BAL cells | 1.8 µM[1] |
Table 1: IC50 Values of this compound against Secretory Phospholipase A2 (sPLA2) Isoforms. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for different sPLA2 enzymes and related cellular functions.
Experimental Protocols for IC50 Determination
The determination of IC50 values for sPLA2 inhibitors like this compound involves robust enzymatic assays that measure the catalytic activity of sPLA2 in the presence of varying concentrations of the inhibitor. Commonly employed methods include colorimetric, fluorescent, and radiolabeled substrate-based assays. Below is a representative experimental protocol for a colorimetric sPLA2 inhibition assay.
Colorimetric sPLA2 Inhibition Assay Protocol
This method utilizes a chromogenic substrate that, upon cleavage by sPLA2, releases a product that can be quantified spectrophotometrically.
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme (e.g., human recombinant Group IIA)
-
Chromogenic sPLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Inhibitor (this compound) stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (this compound) in the assay buffer to achieve a range of desired concentrations. Also, prepare solutions of sPLA2 enzyme and the chromogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well microplate, add a fixed volume of the sPLA2 enzyme solution to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include control wells with no inhibitor (enzyme activity control) and wells with buffer only (background control).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance over time at a wavelength of 405-420 nm. The rate of color development is proportional to the sPLA2 activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the enzyme activity control (100% activity).
-
Plot the percentage of sPLA2 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway of sPLA2 in Inflammation
Secretory phospholipase A2 plays a pivotal role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids in the cell membrane. This action releases arachidonic acid, which serves as the substrate for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways lead to the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. The inhibition of sPLA2 by compounds like this compound effectively blocks the initial step of this cascade, thereby reducing the production of these pro-inflammatory molecules.
Figure 1: The sPLA2-mediated arachidonic acid cascade and its inhibition by this compound.
References
- 1. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. oatext.com [oatext.com]
A Structural Comparison of LY-311727 and Other Indole-Based Secretory Phospholipase A2 (sPLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of LY-311727 and other notable indole-based inhibitors of secretory phospholipase A2 (sPLA2). The sPLA2 enzyme family plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1][2] Indole-containing compounds have emerged as a prominent class of sPLA2 inhibitors, with this compound being one of the pioneering molecules in this category. This document summarizes key quantitative data, outlines experimental protocols for assessing inhibitor potency, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Indole-Based sPLA2 Inhibitors
The inhibitory potency of various indole-based compounds against sPLA2 isoforms, primarily group IIA and group V, is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other structurally related indole inhibitors.
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Comments |
| This compound | Human Group IIA | < 1000[3], 23[4] | A potent, early-generation indole-3-acetamide derivative. |
| Human Group V | 36[5] | Also shows significant activity against Group V sPLA2. | |
| Varespladib (LY315920) | Human Group IIA | 9 - 14[5] | An optimized indole-based inhibitor with high affinity. |
| 9[6] | |||
| Indole-2-carboxamide 5 | sPLA2-X | 990 | A lead compound in a series of indole-2-carboxamides.[4] |
| Indole-2-carboxamide 18 | sPLA2-X | 830 | Methyl-substituted analog of compound 5.[4] |
| Indole-2-carboxamide 19 | sPLA2-X | 2700 | Methyl-substituted analog of compound 5.[4] |
Structural Features and Mechanism of Action
This compound, chemically known as 3-(3-acetamide-1-benzyl-2-ethylindolyl-5-oxy)propane phosphonic acid, and other indole-based inhibitors share a common structural scaffold that is crucial for their interaction with the sPLA2 active site. The indole core typically occupies a hydrophobic pocket within the enzyme.[4] For instance, in the crystal structure of an indole carboxamide bound to sPLA2-X, the carboxamide group forms hydrogen bonds and coordinates with the catalytic calcium ion, while the indole core sits in a hydrophobic pocket.[4] Varespladib (LY315920) is a substituted indole that also binds with high affinity to the hydrophobic groove and the Ca2+ binding active site of sPLA2.[7][8] The structural variations among different indole-based inhibitors, such as substitutions on the indole ring and modifications of the side chains, significantly influence their potency and selectivity for different sPLA2 isoforms.
Visualizing Key Pathways and Workflows
To better understand the context of sPLA2 inhibition and the methods used to evaluate it, the following diagrams illustrate the sPLA2-mediated inflammatory pathway and a general workflow for an sPLA2 inhibition assay.
Caption: sPLA2-Mediated Inflammatory Signaling Pathway.
References
- 1. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Varespladib - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for phospholipase A2-like toxin inhibition by the synthetic compound Varespladib (LY315920) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY-311727: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the proper disposal of LY-311727, a selective secreted phospholipase A2 (sPLA2) inhibitor used in research. Adherence to these procedures is vital for protecting personnel and the environment.
I. Understanding the Compound: Key Data
Below is a summary of the essential technical data for this compound. This information is crucial for handling and storage, which directly impacts safe disposal.
| Property | Value | Source |
| CAS Number | 164083-84-5 | [1] |
| Molecular Formula | C22H27N2O5P | [1] |
| Molecular Weight | 430.43 g/mol | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH | |
| Storage | Store at +4°C |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general best practices for chemical waste management and specific guidance found in safety data sheets.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection and Segregation
Properly segregate this compound waste to prevent accidental reactions with incompatible chemicals.
-
Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated hazardous liquid waste container. The container must be compatible with the solvent used. Do not mix different solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS number: "164083-84-5"
-
The solvent used (if applicable)
-
The concentration or amount of waste
-
The date of accumulation
-
The hazard class (as determined by your institution's EHS guidelines)
Step 4: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) or central hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 5: Arrange for Professional Disposal
The primary and most crucial step in the disposal of this compound is to ensure it is handled by a licensed and approved waste disposal company. According to available safety information, this compound should be disposed of by taking it to an approved waste disposal plant.[2][3]
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the pickup and disposal of chemical waste. They will have established procedures and contracts with certified waste management vendors.
-
Provide Necessary Documentation: Be prepared to provide the EHS department with a detailed inventory of the waste, including the chemical name, quantity, and any associated hazards.
Important "Don'ts" for Disposal:
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination and may be a violation of local regulations.
-
DO NOT mix this compound waste with non-hazardous trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling LY-311727
Disclaimer: This document provides guidance on the safe handling of LY-311727 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this compound.
This compound is identified as a specific inhibitor of phospholipase A2 (PLA2) and is intended for research use only.[1] Due to its biological activity and the lack of comprehensive safety data, it should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact with the compound, which could cause irritation or absorption. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown. Closed-toe shoes. | To prevent skin contact, which could lead to irritation, allergic reaction, or systemic absorption. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation, which is a potential route of exposure. Work in a well-ventilated area or a chemical fume hood. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical. The following table outlines the initial steps to be taken.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation:
- Read and understand all available safety information.
- Ensure all necessary PPE is available and in good condition.
- Prepare a designated work area in a well-ventilated space, preferably a chemical fume hood.
- Have an emergency plan and ensure spill cleanup materials are readily accessible.
2. Handling:
- Wear the appropriate PPE at all times.
- Avoid creating dust or aerosols. If the compound is a solid, handle it carefully.
- Use appropriate tools (spatulas, etc.) to handle the compound.
- Keep containers tightly closed when not in use.
3. Cleanup:
- Decontaminate all work surfaces after handling the compound.
- Clean all reusable equipment thoroughly.
- Dispose of all waste materials according to the disposal plan.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Workflow for Handling and Disposal of this compound
Caption: Logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
